Ro 48-8071
描述
a cholesterol synthesis inhibitor; structure in first source
属性
IUPAC Name |
(4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYCCJYVZIMDFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870077 | |
| Record name | Ro 48-8071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161582-11-2 | |
| Record name | (4-Bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161582-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 48-8071 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161582112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R048-8071 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02016 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ro 48-8071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ro-48-8071 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDR69X9Q9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Molecular Target of Ro 48-8071: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ro 48-8071 is a potent and specific inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase (LSS). This enzyme catalyzes a critical, rate-limiting step in the cholesterol biosynthesis pathway: the cyclization of 2,3-oxidosqualene to form lanosterol, the first sterol in this pathway. By inhibiting OSC, this compound effectively blocks the de novo synthesis of cholesterol and other downstream sterols. This targeted action has led to its investigation as a cholesterol-lowering agent and, more extensively, as a potential therapeutic for various cancers that exhibit a dependency on cholesterol metabolism for proliferation and survival. This guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways.
Primary Molecular Target: 2,3-Oxidosqualene Cyclase (OSC)
The primary and well-established molecular target of this compound is the enzyme 2,3-oxidosqualene cyclase (OSC), also referred to as lanosterol synthase (LSS). OSC is a key enzyme in the cholesterol biosynthesis pathway, which is responsible for the production of cholesterol and other essential sterols.[1][2][3][4]
Function of OSC: OSC catalyzes the complex cyclization of a linear substrate, 2,3-monoepoxysqualene (also known as 2,3-oxidosqualene), into the tetracyclic sterol, lanosterol.[1][3][4] This is a crucial step that commits the pathway to the formation of sterols.
Mechanism of Inhibition: this compound acts as a potent inhibitor of OSC. Molecular modeling and photoaffinity labeling studies have suggested that this compound binds at the junction between the central cavity and the substrate entry channel of the enzyme, thereby blocking the access of the natural substrate, 2,3-oxidosqualene, to the active site.[5] The crystal structure of human OSC in complex with this compound has been resolved, providing detailed insights into the inhibitor-enzyme interaction.[6]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against its target, OSC, and its effects on cell viability have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Enzyme Inhibition | |||
| 2,3-Oxidosqualene Cyclase (OSC) | Enzyme Inhibition Assay | ~6.5 nM | [7][8] |
| Cholesterol Synthesis in HepG2 cells | Cellular Assay | ~1.5 nM | [7][8] |
| Cancer Cell Viability | |||
| Breast Cancer | |||
| BT-474 | Cell Viability (48h) | 6.06 ± 0.23 µM | [9] |
| T47-D | Cell Viability (48h) | 7.76 ± 0.29 µM | [9] |
| MCF-7 | Cell Viability (48h) | 6.34 ± 0.34 µM | [9] |
| MDA-MB-231 (TNBC) | Cell Viability (48h) | ~10 µM | [10] |
| BT20 (TNBC) | Cell Viability (48h) | ~10 µM | [10] |
| Prostate Cancer | |||
| LNCaP (hormone-dependent) | Cell Viability | ~10 µM | [11] |
| PC-3 (castration-resistant) | Cell Viability | ~10 µM | [11] |
| DU145 (castration-resistant) | Cell Viability | ~10 µM | [11] |
| Pancreatic Cancer | |||
| PANC-1 | Cell Viability (48h) | Not specified, effective at 10 µM | [1] |
| Colon Cancer | |||
| DLD-1 | Cell Viability (48h) | 3.3 µM | [2] |
| LoVo | Cell Viability (48h) | 4.3 µM | [2] |
| Lung Cancer | |||
| H69AR | Cell Viability (48h) | 13.68 µM | [2] |
| NCI-H23 | Cell Viability (48h) | 10.3 µM | [2] |
| A549 | Cell Viability (48h) | 10.1 µM | [2] |
| Ovarian Cancer | |||
| OVCAR-3 | Cell Viability (48h) | 11.3 ± 0.3 µM | [12] |
| SK-OV-3 | Cell Viability (48h) | 12.7 ± 0.5 µM | [12] |
| Endometrial Cancer | |||
| Ishikawa | Cell Viability | 0.968 µM | [13] |
| KLE | Cell Viability | 6.478 µM | [13] |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is a widely used method to assess the effect of compounds on cell proliferation and viability.[9][12][14]
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 4,000-8,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which reflects cell number.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.[11][14]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Tumor Studies
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.[12][15]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 20-40 mg/kg/day) or vehicle control via a suitable route (e.g., intraperitoneal injection).
-
Monitoring and Endpoint: Monitor tumor growth and the general health of the animals (including body weight) throughout the study. The study is terminated when tumors in the control group reach a specified size, and tumors are excised for further analysis (e.g., immunohistochemistry for apoptosis markers like TUNEL).
Visualizations: Pathways and Workflows
Cholesterol Biosynthesis Pathway and Inhibition by this compound
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of 2,3-oxidosqualene cyclase (OSC) by this compound.
Downstream Signaling Effects of this compound in Cancer Cells
Caption: Downstream signaling effects of this compound in cancer cells, leading to decreased proliferation and increased apoptosis.
Experimental Workflow for In Vitro Analysis of this compound
Caption: A generalized experimental workflow for the in vitro characterization of this compound's effects on cancer cells.
References
- 1. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. The binding site for an inhibitor of squalene:hopene cyclase determined using photoaffinity labeling and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 15. fortunejournals.com [fortunejournals.com]
An In-depth Technical Guide to Ro 48-8071: Discovery, Mechanism, and Therapeutic Potential
An Overview of a Potent Oxidosqualene Cyclase Inhibitor
This technical guide provides a comprehensive overview of Ro 48-8071, a potent and specific inhibitor of 2,3-oxidosqualene cyclase (OSC). Developed by Hoffmann-La Roche, this compound has been instrumental in elucidating the role of OSC in cholesterol biosynthesis and has emerged as a promising candidate for therapeutic applications, particularly in oncology. This document details the discovery and history of this compound, its mechanism of action, and its effects in various preclinical models. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this molecule.
Discovery and History
This compound, with the chemical name 4′-[6-(allylmethylamino)hexyloxy]-4-bromo-2′-fluorobenzophenone fumarate, was developed as a specific inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase.[1][2] The rationale behind targeting OSC was to lower cholesterol levels by a mechanism distinct from that of statins, which inhibit HMG-CoA reductase. By inhibiting OSC, this compound blocks the conversion of 2,3-oxidosqualene to lanosterol, the precursor to cholesterol.[1][2] Initial studies demonstrated its efficacy in lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs.[3] Subsequent research, however, unveiled its potent anti-cancer properties, shifting the focus of its investigation towards oncology.[4]
Mechanism of Action
This compound exerts its primary effect by inhibiting the enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase. OSC catalyzes a crucial step in cholesterol biosynthesis: the cyclization of 2,3-monoepoxysqualene to lanosterol.[5] By blocking this step, this compound not only reduces the production of cholesterol but also leads to the accumulation of its precursor, 2,3-monoepoxysqualene.[3]
The inhibitory effect of this compound on OSC is highly potent, with an IC50 value in the nanomolar range.[6][7] Crystallography studies with the prokaryotic counterpart of OSC, squalene-hopene cyclase (SHC), have revealed that this compound binds within the active-site cavity of the enzyme, extending into the channel that connects the cavity with the membrane.[8] This binding prevents the substrate from accessing the active site, thereby inhibiting the cyclization reaction.[8]
Beyond its primary target, this compound has been shown to exert "off-target" effects that contribute to its anti-cancer activity. These include the modulation of signaling pathways involved in cell proliferation, apoptosis, and hormone receptor activity.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay | IC50 Value | Reference |
| 2,3-Oxidosqualene Cyclase (OSC) | Enzyme Inhibition Assay | ~6.5 nM | [6][7] |
| HepG2 (human liver cancer) | Cholesterol Synthesis | ~1.5 nM | [7] |
| LNCaP (prostate cancer) | Cell Viability (SRB assay) | ~10 µM (48h) | [9] |
| PC-3 (prostate cancer) | Cell Viability (SRB assay) | ~10 µM (48h) | [9] |
| DU145 (prostate cancer) | Cell Viability (SRB assay) | ~10 µM (48h) | [9] |
| BT-474 (breast cancer) | Cell Viability (SRB assay) | 6-12 µM (48h) | [2] |
| MCF-7 (breast cancer) | Cell Viability (SRB assay) | 6-15 µM (24-48h) | [2] |
| PANC-1 (pancreatic cancer) | Cell Viability (MTS assay) | ~10 µM (72h) | [3] |
| DLD-1 (colon cancer) | Cell Viability (SRB assay) | 3.3 µM (48h) | [6] |
| LoVo (colon cancer) | Cell Viability (SRB assay) | 13.68 µM (48h) | [6] |
| H69AR (lung cancer) | Cell Viability (SRB assay) | 10.5 µM (48h) | [6] |
| NCI-H23 (lung cancer) | Cell Viability (SRB assay) | 8.5 µM (48h) | [6] |
| A549 (lung cancer) | Cell Viability (SRB assay) | 12.5 µM (48h) | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Nude Mice | Prostate Cancer (PC-3 xenograft) | 20 mg/kg/day, i.p. | Significant tumor growth inhibition | [10] |
| Nude Mice | Breast Cancer (BT-474 xenograft) | 5 or 20 mg/kg/day | Tumor growth prevention | [2] |
| Nude Mice | Ovarian Cancer (SK-OV-3 xenograft) | 20 or 40 mg/kg/day, i.p. | Significant tumor growth suppression | [5] |
| Nude Mice | Pancreatic Cancer (PANC-1 xenograft) | Intravenous injection for 3 weeks | Markedly inhibited tumor growth | [3] |
| Hamsters | - | 150 µmol/kg/day | ~60% reduction in LDL-C | [7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of this compound.
Cell Viability Assay (Sulforhodamine B - SRB)
The SRB assay is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[9]
-
Drug Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[9]
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[3]
-
Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye.[3]
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]
-
Washing: Wash the plates again with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.[9]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
Materials:
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells treated with this compound in RIPA buffer to extract total protein.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.[7]
-
SDS-PAGE: Separate 30-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pERK, anti-p-JNK, anti-ERβ) overnight at 4°C.[10]
-
Washing: Wash the membrane three times with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[10]
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cells (e.g., PC-3, BT-474)
-
Matrigel (optional)
-
Calipers
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of media and Matrigel (1:1 ratio).[10]
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million cells into the flank of each mouse.[10][11]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers with the formula: Volume = (width)² x length/2.[11]
-
Drug Administration: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg/day) via intraperitoneal or intravenous injection.[5][10]
-
Endpoint: Continue treatment for the specified duration (e.g., 3-4 weeks) and monitor tumor growth and animal well-being. At the end of the study, euthanize the mice and excise the tumors for further analysis.[3]
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways implicated in cancer cell survival and proliferation.
Cholesterol Biosynthesis Pathway
This compound's primary mechanism is the inhibition of OSC in the cholesterol biosynthesis pathway.
Caption: Inhibition of 2,3-Oxidosqualene Cyclase by this compound.
ERK and JNK Signaling Pathways
This compound has been demonstrated to inactivate the ERK and JNK signaling pathways in pancreatic cancer cells, leading to reduced cell viability.[3]
Caption: this compound inhibits the ERK and JNK signaling pathways.
Estrogen Receptor β (ERβ) Signaling
In breast and prostate cancer cells, this compound has been shown to increase the expression of the anti-proliferative Estrogen Receptor β (ERβ).[1][5]
Caption: this compound upregulates Estrogen Receptor β expression.
Experimental Workflow: In Vitro Anti-Cancer Screening
The following diagram illustrates a typical workflow for screening the anti-cancer effects of this compound in vitro.
Caption: Workflow for in vitro evaluation of this compound.
Conclusion
This compound is a well-characterized, potent inhibitor of 2,3-oxidosqualene cyclase. While initially developed as a cholesterol-lowering agent, its significant anti-cancer properties have made it a valuable tool for cancer research and a potential therapeutic candidate. Its multi-faceted mechanism of action, involving both direct inhibition of cholesterol biosynthesis and modulation of key signaling pathways, underscores its potential for further development. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. LLC cells tumor xenograft model [protocols.io]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ro 48-8071
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ro 48-8071 is a potent and selective inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway.[1] By targeting an enzyme downstream of HMG-CoA reductase, this compound offers a distinct mechanism for modulating cholesterol metabolism.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, with a focus on its anticancer properties. The document summarizes quantitative data in structured tables, details experimental protocols for key studies, and provides visualizations of relevant biological pathways and workflows. While extensive pharmacodynamic data exists, detailed quantitative pharmacokinetic parameters for this compound are not widely available in the public domain.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound, including specific values for half-life, clearance, and volume of distribution, are limited in publicly accessible literature. However, preclinical studies in various animal models provide some qualitative insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
2.1 Absorption and Distribution
This compound has been shown to be orally active in preclinical models.[2] Following administration in BALB/c mice, it leads to a rapid and sustained inhibition of cholesterol synthesis in the small intestine, large intestine, and stomach.[3] In contrast, its effect on hepatic cholesterol synthesis is more transient, with levels rebounding within a few days.[4] This suggests a degree of tissue-selective distribution or differential metabolism.
2.2 Metabolism and Excretion
The metabolism of this compound is understood to involve phase II transformations.[5] In silico predictions and in vitro studies suggest that this compound is a substrate and inhibitor of the cytochrome P450 enzyme CYP3A4, which may indicate a potential for drug-drug interactions and hepatotoxicity.[6] The primary route of excretion for this compound and its metabolites appears to be fecal.[7]
Table 1: Summary of Available Pharmacokinetic Information for this compound
| Parameter | Species | Finding | Citation |
| Route of Administration | Mice, Hamsters, Monkeys, Minipigs | Orally active. | [2][8] |
| Tissue Distribution | BALB/c Mice | Rapid and sustained inhibition of cholesterol synthesis in the small and large intestines, and stomach. Transient inhibition in the liver. | [3][4] |
| Metabolism | In silico/In vitro | Predicted to be a substrate and inhibitor of CYP3A4. Undergoes phase II transformations. | [5][6] |
| Excretion | General | Primarily fecal excretion. | [7] |
| Safety | Hamsters, Squirrel Monkeys, Minipigs | Safe at pharmacologically active doses. | [8] |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of 2,3-oxidosqualene cyclase (OSC), leading to a reduction in cholesterol synthesis.[1] This mechanism has been extensively studied for its potential in cancer therapy.
3.1 Mechanism of Action
This compound acts as a competitive and reversible inhibitor of OSC.[9] This inhibition leads to the accumulation of 2,3-monoepoxysqualene and a subsequent decrease in the production of lanosterol, a precursor to cholesterol. The anticancer effects of this compound are attributed to both the direct effects of cholesterol depletion on cancer cell membranes and the modulation of various signaling pathways.
3.2 Effects on Cancer Cell Signaling
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
-
JNK and ERK/MAPK Pathways: In pancreatic ductal adenocarcinoma cells, this compound inactivates the JNK and ERK/MAPK signaling pathways by reducing the phosphorylation of JNK and ERK.[8]
-
PI3K/Akt Pathway: Inhibition of OSC by this compound has been shown to specifically interfere with the PI3K/Akt signaling pathway in cancer cells and tumor vasculature.[10]
-
Estrogen Receptor (ER) and Androgen Receptor (AR) Signaling: In breast and prostate cancer cells, this compound can suppress the transcriptional activity of ERα and AR.[11]
3.3 In Vitro and In Vivo Anticancer Activity
This compound has demonstrated significant anticancer activity in a variety of cancer cell lines and in vivo models.
Table 2: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect | IC50 | Citation |
| PANC-1 | Pancreatic | Inhibition of cell viability, cell cycle arrest at G1 | ~10 µM (72h) | [8] |
| HCT116 | Colon | Inhibition of cell viability | 3.3 µM (48h) | [4] |
| HPAF-II | Pancreatic | Inhibition of cell viability | 13.68 µM (48h) | [4] |
| LNCaP | Prostate (hormone-dependent) | Reduced cell viability, induced apoptosis | ~10-30 µM (24h) | |
| PC-3 | Prostate (castration-resistant) | Reduced cell viability, induced apoptosis | ~10-30 µM (24h) | |
| BT-474 | Breast (ER-positive) | Reduced cell viability, induced apoptosis | ~6-12 µM (48h) | |
| MDA-MB-231 | Breast (Triple-Negative) | Reduced cell viability, induced apoptosis | ~10-18 µM (48h) | [7] |
| SK-OV-3 | Ovarian | Reduced cell viability | Not specified | |
| OVCAR-3 | Ovarian | Reduced cell viability | Not specified |
Table 3: In Vivo Antitumor Efficacy of this compound
| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Citation |
| Nude Mice (PANC-1 xenografts) | Pancreatic | 5 mg/kg/day i.v. | Marked inhibition of subcutaneous tumor growth. | [8] |
| Nude Mice (BT-474 xenografts) | Breast | 5 or 10 mg/kg i.v. | Significant reduction in tumor burden with no apparent toxicity. | |
| Nude Mice (PC-3 xenografts) | Prostate | 20 or 40 mg/kg i.p. | Significant suppression of tumor growth. | |
| Nude Mice (SK-OV-3 xenografts) | Ovarian | 20-40 mg/kg/day i.p. | Significant suppression of xenograft growth. | |
| RIP-Tag2 Mice | Pancreatic Neuroendocrine | Not specified | Reduction in tumor growth and vascular density. | [10] |
Experimental Protocols
4.1 Cell Viability Assays
4.1.1 Sulforhodamine B (SRB) Assay
This colorimetric assay measures cell density based on the measurement of cellular protein content.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-8,000 cells/well and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours).
-
Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
4.2 Apoptosis Assay
4.2.1 Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine in apoptotic cells.
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
4.3 Western Blotting for Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of key signaling proteins like ERK and JNK.[8]
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-JNK, and total JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
5.1 Signaling Pathways
Caption: Signaling pathways modulated by this compound.
5.2 Experimental Workflows
Caption: Workflow for the SRB cell viability assay.
Caption: Workflow for the Annexin V-FITC apoptosis assay.
Conclusion
This compound is a promising investigational drug with a well-defined pharmacodynamic profile centered on the inhibition of cholesterol biosynthesis. Its ability to modulate key cancer-related signaling pathways and induce apoptosis has been demonstrated in a range of preclinical models. While the lack of detailed, publicly available quantitative pharmacokinetic data presents a challenge for a complete ADME characterization, the existing in vivo studies suggest a favorable safety profile at effective doses. Further research is warranted to fully elucidate the pharmacokinetic properties of this compound to support its potential clinical development as an anticancer agent.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sustained and Selective Suppression of Intestinal Cholesterol Synthesis by this compound, an Inhibitor of 2,3-Oxidosqualene:Lanosterol Cyclase, in the BALB/c Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol synthesis inhibition distal to squalene upregulates biliary phospholipid secretion and counteracts cholelithiasis in the genetically prone C57L/J mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbs.com [ijbs.com]
- 7. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cholesterol biosynthesis enzyme oxidosqualene cyclase is a new target to impair tumour angiogenesis and metastasis dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cholesterol biosynthesis enzyme oxidosqualene cyclase is a new target to impair tumour angiogenesis and metastasis … [ouci.dntb.gov.ua]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
Ro 48-8071: A Technical Guide to In Vitro Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro solubility and stability of Ro 48-8071, a potent inhibitor of 2,3-oxidosqualene cyclase (OSC). Understanding these fundamental physicochemical properties is crucial for the design and execution of preclinical research and development. This document outlines solubility data in common laboratory solvents, provides recommended storage conditions, and details standardized experimental protocols for solubility and stability testing. Additionally, it visualizes the compound's mechanism of action within the cholesterol biosynthesis pathway and its influence on downstream signaling cascades.
Solubility Profile of this compound
The solubility of this compound has been determined in several common solvents. The data presented below is a compilation from various suppliers and literature sources. It is important to note that the fumarate salt of this compound is often used to improve aqueous solubility.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Solubility (as fumarate salt) | Molar Concentration (Approx.) | Notes |
| Water | 100 mg/mL[1][2] | 177.17 mM[1][2] | Requires sonication to dissolve.[1][2] Another source suggests solubility up to 20 mM with gentle warming and 25 mM. A solubility of 5 mg/mL has also been reported. |
| DMSO | ≥ 55 mg/mL[1][2][3] | 97.44 mM[1][2] | The term "≥" indicates that saturation may not have been reached at this concentration.[1][2] One source suggests a solubility of up to 100 mM in DMSO. |
| PBS | 12.5 mg/mL[1] | 22.15 mM[1] | Requires sonication and warming to 60°C for complete dissolution.[1] |
Note: The molecular weight of this compound fumarate is 564.44 g/mol [4], and the free base is 448.37 g/mol . Calculations are based on the fumarate salt unless otherwise specified.
In Vitro Stability and Storage
Proper storage and handling of this compound are critical to maintain its integrity for in vitro experiments. Stability is dependent on the solvent and storage temperature.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Notes |
| -20°C | 1 month[1][2] | Store in a sealed container, protected from moisture.[1][2] |
| -80°C | 6 months[2] | Recommended for longer-term storage to prevent degradation.[2] |
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot stock solutions into single-use volumes.[2] For solid forms of the compound, storage at +4°C or in ambient conditions for up to 12 months is suggested.
Experimental Protocols
The following sections detail standardized methodologies for determining the solubility and stability of this compound in a laboratory setting.
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous buffer at a constant temperature.
Materials:
-
This compound (solid form)
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Calibrated analytical balance
-
Shaking incubator
-
Centrifuge
-
HPLC/UPLC system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a series of vials containing the aqueous buffer. The presence of undissolved solid is necessary to ensure that saturation is achieved.
-
Seal the vials securely to prevent any solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (typically 25°C or 37°C).
-
Agitate the samples for a sufficient period (e.g., 24 to 72 hours) to ensure equilibrium is reached.
-
After incubation, visually confirm the presence of undissolved solid in each vial.
-
To separate the undissolved solid, centrifuge the samples at high speed.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtered supernatant using a validated HPLC/UPLC method.
References
Downstream Effects of OSC Inhibition by Ro 48-8071: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream effects resulting from the inhibition of oxidosqualene cyclase (OSC) by the small molecule inhibitor Ro 48-8071. By targeting a key enzyme in the cholesterol biosynthesis pathway, this compound initiates a cascade of cellular events that extend far beyond the reduction of cholesterol levels, impacting cell viability, signaling pathways, and hormone receptor activity. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions, offering a valuable resource for researchers in oncology, metabolic diseases, and drug discovery.
Core Mechanism of Action: Oxidosqualene Cyclase Inhibition
This compound is a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase.[1][2] This enzyme catalyzes the cyclization of 2,3-monoepoxysqualene to lanosterol, a critical step in the de novo synthesis of cholesterol.[3][4][5] By blocking this enzymatic conversion, this compound effectively curtails the production of lanosterol and, consequently, cholesterol.[6][7] This primary action sets off a series of downstream consequences, including the accumulation of upstream metabolites and the modulation of various cellular processes.
A key consequence of OSC inhibition is the shunting of accumulated 2,3-oxidosqualene towards the production of alternative metabolites, most notably 24(S),25-epoxycholesterol.[6][8][9] This oxysterol is a potent endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in cholesterol homeostasis and lipid metabolism.[8][9][10]
Figure 1: Mechanism of this compound and Metabolic Shunting.
Downstream Cellular and Molecular Effects
The inhibition of OSC by this compound triggers a diverse array of downstream effects, many of which contribute to its significant anti-cancer properties. These effects can be broadly categorized as follows:
Anti-proliferative and Pro-apoptotic Activity
A primary and extensively documented effect of this compound is the inhibition of cancer cell viability across a wide range of tumor types, including breast, prostate, colon, pancreatic, lung, and ovarian cancers.[4][7][11][12][13] This is achieved through the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][11][14]
-
Apoptosis Induction: this compound has been shown to induce apoptosis in various cancer cell lines in a dose-dependent manner.[14]
-
Cell Cycle Arrest: In pancreatic cancer cells, this compound induces cell cycle arrest in the G1 phase. This is mediated by the upregulation of the cell cycle inhibitor p27 and the downregulation of cyclin B1 and cyclin E.[7][15]
Modulation of Hormone Receptor Signaling
This compound exhibits significant off-target effects on key hormone receptors implicated in cancer progression, particularly in hormone-dependent cancers.
-
Estrogen Receptors (ER): In breast cancer cells, this compound leads to the degradation of estrogen receptor-alpha (ERα), a key driver of proliferation in ER-positive breast cancers.[12][16] Concurrently, it induces the expression of the anti-proliferative estrogen receptor-beta (ERβ).[3][12][16] This shift in the ERβ/ERα ratio is believed to be a significant contributor to its anti-tumor effects.[12]
-
Androgen Receptor (AR): In prostate cancer cells, this compound reduces the expression of the androgen receptor (AR), which is crucial for the growth of both hormone-dependent and castration-resistant prostate cancer.[4][17]
Inhibition of Key Signaling Pathways
This compound has been shown to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt Pathway: Some studies suggest that this compound can act as a PI3-Kinase inhibitor, a pathway central to cell growth, proliferation, and survival.[11][18]
-
MAPK Pathway (ERK and JNK): In pancreatic cancer cells, this compound inactivates the JNK and ERK/MAPK signaling pathways by reducing the phosphorylation of JNK and ERK.[7][15]
Anti-Angiogenic Effects
This compound also exhibits anti-angiogenic properties, restricting the growth of endothelial cells and reducing the levels of angiogenic markers such as VEGF and CD-31 in tumor tissues.[5][11][19] This contributes to its overall anti-tumor efficacy by limiting the blood supply to the tumor.
Figure 2: Overview of Downstream Effects of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory activity of this compound from various studies.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target/Cell Line | Assay Type | Duration | IC50 Value | Reference |
| Enzymatic Inhibition | ||||
| Human Liver Microsomes OSC | Enzymatic Assay | - | ~6.5 nM | [1][17][20] |
| HepG2 Cells OSC | Cholesterol Synthesis | - | ~1.5 nM | [17][20] |
| Cancer Cell Viability | ||||
| Breast Cancer | ||||
| BT-474, T47-D | SRB Assay | 24-48 h | 6-15 µM | [12] |
| MDA-MB-231, BT20 (TNBC) | SRB Assay | 48 h | ~10 µM | [19] |
| Prostate Cancer | ||||
| PC-3 | Cell Viability | - | 10 µM | [17] |
| Colon Cancer | ||||
| DLD-1, LoVo | SRB Assay | 48 h | 3.3 - 5.1 µM | [11] |
| Lung Cancer | ||||
| H69AR, NCI-H23, A549 | SRB Assay | 48 h | 7.9 - 13.7 µM | [11] |
| Pancreatic Cancer | ||||
| Capan-1, BxPC-3 | SRB Assay | 48 h | 8.8 - 11.2 µM | [11] |
| Ovarian Cancer | ||||
| OVCAR-3 | SRB Assay | 24 h | 20.5 ± 0.3 µM | [13] |
| OVCAR-3 | SRB Assay | 48 h | 11.3 ± 0.3 µM | [13] |
| SK-OV-3 | SRB Assay | 24 h | 18.3 ± 0.6 µM | [13] |
| SK-OV-3 | SRB Assay | 48 h | 12.7 ± 0.5 µM | [13] |
| Glioma | ||||
| Various Glioma Cell Lines | Cell Viability | - | R² = 0.91 with MI-2 | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Outcome | Reference |
| Hamsters | - | 150 µg/kg | ~40% reduction in LDL cholesterol | [20] |
| Nude Mice | Breast Cancer (BT-474 xenografts) | - | Prevented tumor growth | [16] |
| Nude Mice | Ovarian Cancer (xenografts) | 20-40 mg/kg/day (i.p.) | Significantly suppressed tumor growth | [13] |
| Nude Mice | Prostate Cancer (PC-3 xenografts) | - | Suppressed tumor growth | [4] |
| Nude Mice | Pancreatic Cancer (PANC-1 xenografts) | - | Markedly inhibited tumor growth | [7][15] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.
Cell Viability Assay (Sulforhodamine B - SRB)
Objective: To determine the effect of this compound on the viability of cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[5][11]
-
The following day, the cells are treated with various concentrations of this compound or a vehicle control.[11]
-
After the desired incubation period (e.g., 24, 48, or 72 hours, or up to 7 days for low-dose studies), the cells are fixed with trichloroacetic acid.[11][13][19]
-
The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.[11]
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a microplate reader to quantify cell viability, which is proportional to the protein content.[11]
-
IC50 values are calculated from the dose-response curves.[11]
Apoptosis Assay (Annexin V-FITC FACS)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cells are seeded in 6-well plates and treated with this compound for a specified duration (e.g., 24 hours).[14]
-
Both floating and adherent cells are collected, washed, and resuspended in binding buffer.[14]
-
Cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and a viability dye like Propidium Iodide (PI) to distinguish between apoptotic and necrotic cells.[5][14]
-
The stained cells are analyzed by flow cytometry (FACS).[5][14]
-
The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is determined.[14]
Western Blotting
Objective: To analyze the expression levels of specific proteins following treatment with this compound.
Methodology:
-
Cells are treated with this compound for the desired time and concentration.
-
Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., ERα, ERβ, AR, p-ERK, p-JNK, β-actin).[3][4][21]
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified and normalized to a loading control (e.g., β-actin).[3]
Animal Xenograft Tumor Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells.[13]
-
Tumors are allowed to grow to a palpable size (e.g., ~150 mm³).[13]
-
The mice are then randomized into treatment and control groups.
-
The treatment group receives this compound (e.g., via intraperitoneal injection) at a specified dose and schedule, while the control group receives a vehicle.[13]
-
Tumor volume and body weight are measured regularly throughout the study.[13]
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis and angiogenesis markers).[13][19]
Figure 3: Experimental Workflow for this compound Evaluation.
Conclusion
This compound, through its potent inhibition of oxidosqualene cyclase, initiates a complex and multifaceted cascade of downstream effects that collectively contribute to its robust anti-cancer and cholesterol-lowering properties. Beyond its primary role in disrupting cholesterol biosynthesis, this compound modulates critical cellular processes including apoptosis, cell cycle progression, hormone receptor signaling, and key oncogenic pathways. The ability of this compound to induce the anti-proliferative ERβ while degrading the pro-proliferative ERα and AR highlights its potential as a therapeutic agent in hormone-dependent malignancies. Furthermore, its anti-angiogenic and PI3K/MAPK pathway inhibitory activities underscore its broad-spectrum anti-tumor potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and other OSC inhibitors as next-generation therapeutics.
References
- 1. This compound fumarate | Other Lipid Metabolism | Tocris Bioscience [tocris.com]
- 2. Should oxidosqualene cyclase in the cholesterol biosynthetic pathway be considered an anti-cancer target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortunejournals.com [fortunejournals.com]
- 4. dovepress.com [dovepress.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ahajournals.org [ahajournals.org]
- 9. pnas.org [pnas.org]
- 10. 2,3-Oxidosqualene cyclase protects liver cells from the injury of intermittent hypoxia by regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Role of de novo cholesterol synthesis enzymes in cancer [jcancer.org]
- 19. academic.oup.com [academic.oup.com]
- 20. caymanchem.com [caymanchem.com]
- 21. spandidos-publications.com [spandidos-publications.com]
Ro 48-8071: A Technical Guide to its Role in Lanosterol Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 48-8071 is a potent and selective inhibitor of 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase. This enzyme catalyzes a critical cyclization step in the cholesterol biosynthesis pathway, specifically the conversion of 2,3-oxidosqualene to lanosterol, the precursor to cholesterol and other steroids. By targeting OSC, this compound effectively blocks the synthesis of lanosterol and downstream sterols. This targeted inhibition has demonstrated significant effects, not only in lowering cholesterol but also in inducing apoptosis and inhibiting proliferation in various cancer cell lines. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The cholesterol biosynthesis pathway is a complex and highly regulated process essential for cellular function. A key enzyme in this pathway is 2,3-oxidosqualene cyclase (OSC), which facilitates the intricate cyclization of linear 2,3-oxidosqualene into the tetracyclic structure of lanosterol[1]. Lanosterol serves as the foundational molecule for the synthesis of cholesterol and all other steroids in animals and fungi[1]. The targeted inhibition of this pathway has been a focal point for the development of cholesterol-lowering drugs and, more recently, for anti-cancer therapeutics.
This compound has emerged as a significant small molecule inhibitor that specifically targets OSC[2]. Its action is downstream of HMG-CoA reductase, the target of statins, which offers a different and potentially more targeted approach to modulating cholesterol synthesis[2]. This guide explores the technical details of this compound's function as a lanosterol synthesis inhibitor and its broader biological consequences.
Mechanism of Action
This compound acts as a competitive and reversible inhibitor of 2,3-oxidosqualene cyclase[3]. By binding to the active site of OSC, it prevents the substrate, 2,3-oxidosqualene, from being converted into lanosterol. This direct inhibition leads to a depletion of lanosterol and, consequently, a reduction in the cellular pool of cholesterol and other downstream steroid hormones.
Quantitative Data
The inhibitory potency of this compound has been quantified in various experimental systems, from isolated enzymes to cellular and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | System | IC50 Value | Reference |
| Oxidosqualene Cyclase (OSC) | Human Liver Microsomes | ~6.5 nM | [4] |
| Cholesterol Synthesis | HepG2 cells | ~1.5 nM | [4] |
| ERα responsive luciferase activity | Mammalian cells | ~10 µM |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Exposure Time | IC50 (µM) | Reference |
| DLD-1 | Colon Cancer | 48 h | 3.3 | [5] |
| LoVo | Colon Cancer | 48 h | 4.2 | [5] |
| H69AR | Lung Cancer | 48 h | 13.68 | [5] |
| NCI-H23 | Lung Cancer | 48 h | 9.8 | [5] |
| A549 | Lung Cancer | 48 h | 10.2 | [5] |
| Capan-1 | Pancreatic Cancer | 48 h | 8.7 | [5] |
| BxPC-3 | Pancreatic Cancer | 48 h | 7.5 | [5] |
| BT-474 | Breast Cancer | 24-48 h | ~6-15 | [6] |
| T47-D | Breast Cancer | 24-48 h | ~6-15 | [6] |
| MCF-7 | Breast Cancer | 24-48 h | ~6-15 | [6] |
| OVCAR-3 | Ovarian Cancer | 24 h | 20.5 ± 0.3 | |
| OVCAR-3 | Ovarian Cancer | 48 h | 11.3 ± 0.3 | |
| SK-OV-3 | Ovarian Cancer | 24 h | 18.3 ± 0.6 | |
| SK-OV-3 | Ovarian Cancer | 48 h | 12.7 ± 0.5 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24-48 h | ~10-18 | |
| BT-20 | Triple-Negative Breast Cancer | 24-48 h | ~10-18 | |
| SK-Br-3 | Breast Cancer (Her-2-neu positive) | 24-48 h | ~10-18 |
Experimental Protocols
Oxidosqualene Cyclase (OSC) Inhibition Assay
A detailed, standardized protocol for an OSC inhibition assay with this compound is not extensively published in the provided search results. However, a general methodology can be inferred.
Objective: To determine the in vitro inhibitory effect of this compound on the enzymatic activity of OSC.
General Procedure:
-
Enzyme Source: Microsomal fractions from human liver or cultured cells (e.g., HepG2) known to express OSC are prepared.
-
Substrate: Radiolabeled (e.g., ³H) 2,3-oxidosqualene is used as the substrate.
-
Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound.
-
Reaction Initiation: The reaction is initiated by the addition of the radiolabeled substrate.
-
Reaction Termination and Extraction: The reaction is stopped, and the lipids, including the product lanosterol, are extracted.
-
Analysis: The amount of radiolabeled lanosterol formed is quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) followed by scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the OSC activity (IC50) is calculated.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is widely used to assess the anti-proliferative effects of this compound on cancer cell lines[2][7].
Objective: To determine the effect of this compound on the viability of cultured cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C.
-
Staining: The plates are washed, and the cells are stained with Sulforhodamine B solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The IC50 value, the concentration of the drug that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Apoptosis Assay (FACS Analysis)
Fluorescence-activated cell sorting (FACS) is used to quantify apoptosis induced by this compound[6][8].
Objective: To determine the percentage of apoptotic and necrotic cells after treatment with this compound.
Methodology:
-
Cell Treatment: Cells are treated with varying concentrations of this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.
-
FACS Analysis: The stained cells are analyzed by flow cytometry.
-
Data Interpretation: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
In Vivo Xenograft Study
This protocol assesses the anti-tumor efficacy of this compound in a living organism[6][8].
Objective: To evaluate the effect of this compound on tumor growth in an animal model.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound (e.g., via intraperitoneal or intravenous injection) or a vehicle control.
-
Monitoring: Tumor size and body weight of the mice are monitored regularly.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Lanosterol biosynthesis pathway highlighting this compound's point of inhibition.
Caption: Experimental workflow for evaluating this compound's activity.
Conclusion
This compound is a highly effective inhibitor of lanosterol synthesis through its targeted action on 2,3-oxidosqualene cyclase. The quantitative data clearly demonstrate its potency at both the enzymatic and cellular levels. The provided experimental protocols offer a framework for researchers to investigate the effects of this compound and similar compounds. The dual role of this compound in cholesterol metabolism and cancer cell proliferation makes it a valuable tool for research and a potential candidate for further drug development. This guide serves as a comprehensive technical resource for professionals working in these fields.
References
- 1. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 2. oatext.com [oatext.com]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fortunejournals.com [fortunejournals.com]
- 6. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. dovepress.com [dovepress.com]
An In-Depth Technical Guide to the In Silico Modeling of Ro 48-8071 Binding to Oxidosqualene Cyclase
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of the binding of Ro 48-8071 to its molecular target, oxidosqualene cyclase (OSC). This compound is a potent, orally bioavailable inhibitor of OSC, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] Its ability to suppress cholesterol synthesis has led to its investigation as a potential hypocholesterolemic agent and as an anti-cancer therapeutic.[2][4][5] This document details the computational approaches used to study this interaction, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the relevant biological and experimental frameworks.
Introduction to Oxidosqualene Cyclase and this compound
Oxidosqualene cyclase (OSC), also known as lanosterol synthase, catalyzes the complex cyclization of 2,3-oxidosqualene to lanosterol, a critical step in the biosynthesis of cholesterol and other sterols.[4][6] This enzymatic step is a key regulatory point in the cholesterol pathway, making OSC an attractive target for therapeutic intervention.[4][7][8] Inhibition of OSC downstream of HMG-CoA reductase, the target of statins, avoids the depletion of essential non-sterol isoprenoids.[8]
This compound, with the chemical name 4′-(6-(Allylmethylamino)hexyloxy)-4-bromo-2′-fluorobenzophenone fumarate, is a potent and specific inhibitor of OSC.[1][2] Its high affinity for OSC is in the nanomolar range.[1][9] The binding of this compound to OSC has been extensively studied, including through the determination of the crystal structure of the human OSC-Ro 48-8071 complex, which provides a detailed atomic-level view of their interaction.[6]
In Silico Modeling of this compound Binding to OSC
In silico modeling has been instrumental in understanding the binding of this compound to OSC and in the broader discovery of other OSC inhibitors.[4][7] The availability of the high-resolution crystal structure of the human OSC in complex with this compound (PDB ID: 1W6J) has been a cornerstone for these computational studies.[6]
2.1. Molecular Docking
Molecular docking simulations are a primary tool for investigating the binding of ligands to their protein targets. For the this compound-OSC interaction, various docking programs, including GOLD, GLIDE, and AUTODOCK, have been utilized to predict the binding pose and affinity.[4] These studies have successfully reproduced the binding orientation observed in the crystal structure, with a root-mean-square deviation (RMSD) as low as 0.25 Å.[10]
The key interactions between this compound and the active site of OSC, as revealed by both the crystal structure and docking studies, include:
-
A charged hydrogen bond between the basic nitrogen atom of this compound and the carboxylate of Asp455.[11]
-
Cation-π interactions that stabilize the charged amino group with several aromatic residues.[11]
-
Stacking of the fluoro-phenyl group of the inhibitor between the side chains of Phe696 and His232.[11]
2.2. Inverse Docking
Inverse docking is a computational technique used to identify the potential protein targets of a small molecule by docking it against a library of protein structures.[12][13][14] In the context of this compound, inverse docking studies using software like MDock have been employed to explore its potential off-target effects and to identify novel anti-cancer targets.[10][12] These studies have confirmed OSC as a high-ranking target for this compound.[10]
Quantitative Data Summary
The following tables summarize the quantitative data related to the inhibitory activity of this compound.
Table 1: Inhibitory Potency of this compound against Oxidosqualene Cyclase
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | ~6.5 nM | Mammalian OSC | |
| IC₅₀ | ~1.5 nM | Cholesterol Synthesis in HepG2 cells | |
| Binding Affinity (IC₅₀) | 5.7 - 223.87 nM | 5 Assays | [6] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (24-48h) | Reference |
| BT-474 | Breast Cancer | 6-15 µM | [2] |
| T47-D | Breast Cancer | 6-15 µM | [2] |
| MCF-7 | Breast Cancer | 6-15 µM | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10.73 - 14.98 µM | [15] |
| BT-20 | Triple-Negative Breast Cancer | 12.67 - 15.80 µM | [15] |
| SK-Br-3 | Her2+ Breast Cancer | 12.09 - 17.46 µM | [15] |
| LNCaP | Prostate Cancer | Not specified, significant viability reduction at 1 nM | [1] |
| PC-3 | Prostate Cancer | Not specified, significant viability reduction at 1 nM | [1] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments relevant to the study of this compound and OSC.
4.1. Molecular Docking Protocol
-
Protein Preparation:
-
Obtain the crystal structure of human oxidosqualene cyclase (e.g., PDB ID: 1W6J) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound.
-
Assign appropriate atom types and charges.
-
Generate different conformers of the ligand.
-
-
Docking Simulation:
-
Define the binding site on the OSC structure, typically as a grid box centered on the co-crystallized ligand in the crystal structure.
-
Use a docking program (e.g., AutoDock Vina, GOLD, GLIDE) to dock the prepared ligand into the defined binding site.
-
The program will generate multiple binding poses of the ligand.
-
-
Analysis of Results:
-
Rank the docking poses based on their predicted binding affinity (scoring function).
-
Analyze the top-ranked poses for key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein residues.
-
Compare the predicted binding mode with the experimentally determined structure, if available.
-
4.2. Cell Viability Assay (SRB Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
Cell Fixation: After the treatment period, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye.
-
Washing: Wash away the unbound dye.
-
Solubilization: Solubilize the bound dye with a Tris-base solution.
-
Measurement: Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
4.3. Western Blotting for Protein Expression
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., OSC, p-ERK, p-JNK).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
Caption: Cholesterol Biosynthesis Pathway and the point of inhibition by this compound.
Caption: A typical workflow for in silico molecular docking studies.
Caption: Downstream signaling effects of OSC inhibition by this compound.[16]
Conclusion
The interaction between this compound and oxidosqualene cyclase serves as an excellent case study for the application of in silico modeling in drug discovery and development. The availability of a high-resolution crystal structure has enabled detailed computational analyses that correlate well with experimental data. This guide provides a foundational understanding for researchers and scientists working on OSC inhibitors and highlights the synergistic potential of combining computational and experimental approaches to elucidate drug-target interactions. The continued exploration of OSC inhibitors like this compound holds promise for the development of new therapies for hypercholesterolemia and various cancers.
References
- 1. dovepress.com [dovepress.com]
- 2. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity studies of novel orally active non-terpenoic 2,3-oxidosqualene cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight Mechanism of the Selective Lanosterol Synthase Inhibitor: Molecular Modeling, Docking and Density Functional Theory Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple unbiased approaches identify oxidosqualene cyclase as the molecular target of a promising anti-leishmanial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Inhibitors of human 2,3-oxidosqualene cyclase (OSC) discovered by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. An inverse docking approach for identifying new potential anti-cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An inverse docking approach for identifying new potential anti-cancer targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ovid.com [ovid.com]
- 15. fortunejournals.com [fortunejournals.com]
- 16. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Application Notes and Protocols for Ro 48-8071 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ro 48-8071 in in vivo mouse models, including established dosages, administration protocols, and its mechanism of action. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction to this compound
This compound is a potent and selective inhibitor of 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase.[1] OSC is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of 2,3-monoepoxysqualene to lanosterol.[2][3] By inhibiting this step, this compound effectively blocks the synthesis of cholesterol. This mechanism makes it a valuable tool for studying the role of cholesterol metabolism in various physiological and pathological processes. Notably, this compound has demonstrated anti-cancer properties in preclinical studies by inducing apoptosis and inhibiting the growth of various cancer cells, including those of the breast, prostate, pancreas, and ovaries.[1][2][4][5][6]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of OSC, leading to a reduction in cellular cholesterol levels.[1][2] This depletion of cholesterol can impact cellular functions in several ways. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis.[2][4] Furthermore, this compound can modulate signaling pathways that are crucial for cancer cell proliferation and survival, such as the ERK and JNK/MAPK pathways.[2] Some studies also suggest that it may have anti-angiogenic effects.[7]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following table summarizes the dosages of this compound used in various in vivo mouse models as reported in the literature.
| Mouse Model | Application | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Nude Mice (nu/nu) | Pancreatic Cancer Xenograft (PANC-1 cells) | Not specified in abstract, but in vivo study showed marked inhibition of tumor growth. | Not specified in abstract. | Not specified in abstract. | Inhibited subcutaneous tumor growth. | [2] |
| BALB/c Mice | Cholesterol Synthesis Inhibition | 5, 10, 15, 20 mg/day/kg bw | Incorporated into diet | 7 days | Dose-related inhibition of intestinal cholesterol synthesis. | [8] |
| Athymic Nude Mice (nu/nu) | Prostate Cancer Xenograft (PC-3 cells) | 5 or 20 mg/kg | Tail vein injection | Daily for 5 days | Significantly reduced tumor growth; 20 mg/kg eradicated some tumors. | [9][10][11] |
| Nude Mice | Breast Cancer Xenograft (BT-474 cells) | Not specified in abstract, but in vivo administration prevented tumor growth. | Not specified in abstract. | Not specified in abstract. | Prevented tumor growth with no apparent toxicity. | [9] |
| Nude Mice | Epithelial Ovarian Cancer Xenograft (SK-OV-3 cells) | 20 or 40 mg/kg/day | Intraperitoneal injection | 27 days | Significantly suppressed tumor growth. | [3][5][6] |
| Nude Mice | Triple-Negative Breast Cancer Xenograft (BT-20 cells) | 5 or 10 mg/kg | Intravenous injection (tail vein) | Daily for 5 days, then every other day for 5 additional treatments. | Prevented tumor growth. | [7] |
| BALB/c Mice | Cholesterol Synthesis Inhibition | 20 mg/day/kg bw | In chow diet | 7 days | Rapid and sustained inhibition of cholesterol synthesis in the small intestine. | [12] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
For Oral Administration (in Diet):
-
To achieve a desired dose (e.g., 20 mg/day/kg body weight), calculate the amount of this compound to be incorporated into the rodent chow.[8] This calculation is based on the average daily food intake of the mice. For example, if the average daily intake is 160 g/day/kg body weight, 125 mg of this compound would be incorporated into 1000 g of the basal diet to achieve a dose of approximately 20 mg/day/kg.[8]
-
Prepare a premix by blending the calculated amount of this compound with a small portion of the powdered basal diet.[8]
-
Incorporate the premix into the remaining quantity of the basal diet using a food mixer to ensure uniform distribution.[8]
For Parenteral Administration (Intravenous or Intraperitoneal):
-
Note: The specific vehicle for dissolving this compound for injection is not consistently detailed across the provided search results. Researchers should consult the manufacturer's instructions or test solubility in appropriate vehicles (e.g., PBS, DMSO/saline mixtures).
-
For tail vein injections, a solution of this compound is prepared at the desired concentration (e.g., for a 0.1 mL injection volume).[9][11]
-
For intraperitoneal injections, the compound is dissolved in a suitable vehicle like PBS.[5][6]
-
It is recommended to prepare fresh solutions for in vivo experiments and use them on the same day.[10] If a stock solution is prepared, it should be stored appropriately (e.g., -20°C for 1 month or -80°C for 6 months) and diluted to the working solution before use.[10] For aqueous solutions, sterile filtration through a 0.22 µm filter is advised.[10]
Protocol for Tumor Xenograft Studies in Nude Mice
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound.
Experimental Workflow Diagram:
Caption: General experimental workflow for a xenograft study.
Procedure:
-
Animal Model: Use six-week-old male or female athymic nude mice (nu/nu), weighing 20-22 g.[9][10][11]
-
Cell Preparation and Implantation:
-
Culture the desired cancer cell line (e.g., PC-3, SK-OV-3, BT-20).
-
Harvest the cells and resuspend them in an appropriate medium. For some cell lines, mixing with Matrigel (1:1 v/v) can improve tumor take rate.[9][11]
-
Inject the cell suspension (e.g., 5 x 10^6 cells in 0.15 mL) subcutaneously into the flanks of the mice.[9][11]
-
-
Tumor Growth and Treatment Initiation:
-
Drug Administration:
-
Randomly assign mice to treatment groups (vehicle control and this compound at different doses).
-
Administer this compound or the vehicle according to the desired schedule and route (e.g., daily tail vein injections of 5 or 20 mg/kg for 5 days, or daily intraperitoneal injections of 20 or 40 mg/kg for 27 days).[5][6][7][9][11]
-
-
Monitoring and Endpoint:
-
Monitor animal body weight twice weekly to assess toxicity.[7]
-
Continue treatment for the planned duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for apoptosis markers like TUNEL, and angiogenesis markers like VEGF and CD31).[7]
-
Protocol for Studying Cholesterol Synthesis Inhibition
-
Animal Model: Use male BALB/c mice, 7 to 9 weeks of age.[8]
-
Drug Administration:
-
Measurement of Cholesterol Synthesis:
-
One hour before the end of the treatment period, administer approximately 40 mCi of [3H] water intraperitoneally to each mouse.[8]
-
After one hour, euthanize the mice and harvest tissues of interest (e.g., liver, small intestine, stomach, large intestine, spleen, kidneys, and lungs).[8]
-
Rinse, blot, and weigh the tissues.
-
Saponify the tissues and extract the labeled sterols for quantification.[8]
-
Calculate the rate of cholesterol synthesis in each organ as nmol of [3H] water incorporated into sterols per hour per gram of wet tissue weight.[8]
-
Concluding Remarks
This compound is a valuable research tool for investigating the role of cholesterol biosynthesis in various biological contexts, particularly in cancer biology. The provided dosages and protocols, derived from published studies, offer a solid foundation for designing and conducting in vivo experiments in mouse models. Researchers should, however, always optimize these protocols for their specific experimental setup and animal models. Close monitoring for any signs of toxicity is crucial throughout the experimental duration.
References
- 1. oatext.com [oatext.com]
- 2. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortunejournals.com [fortunejournals.com]
- 4. dovepress.com [dovepress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. Sustained and Selective Suppression of Intestinal Cholesterol Synthesis by this compound, an Inhibitor of 2,3-Oxidosqualene:Lanosterol Cyclase, in the BALB/c Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS:161582-11-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Sustained and selective suppression of intestinal cholesterol synthesis by this compound, an inhibitor of 2,3-oxidosqualene:lanosterol cyclase, in the BALB/c mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 48-8071 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 48-8071 is a potent and specific inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase.[1][2][3][4] By targeting OSC, this compound effectively blocks the conversion of 2,3-monoepoxysqualene to lanosterol, thereby inhibiting cholesterol synthesis.[4][5] This mechanism of action makes it a valuable tool for studying the role of cholesterol metabolism in various cellular processes and a potential therapeutic agent, particularly in oncology. Unlike statins, which inhibit the upstream enzyme HMG-CoA reductase, this compound's more targeted approach may reduce certain side effects associated with broader inhibition of the mevalonate pathway.[3][4]
These application notes provide a comprehensive overview of the use of this compound in cell culture, including its mechanism of action, effects on various cell lines, and detailed protocols for key experiments.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of 2,3-oxidosqualene cyclase (OSC), leading to a reduction in cellular cholesterol levels.[1][2][6] This inhibition has been shown to induce a range of downstream effects in cancer cells, including:
-
Induction of Apoptosis: this compound has been demonstrated to induce programmed cell death in various cancer cell lines, including breast, prostate, and pancreatic cancer.[2][7][8]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest, primarily in the G1 phase, by modulating the expression of cell cycle-related proteins such as p27, cyclin B1, and cyclin E.[5]
-
Inhibition of Signaling Pathways: this compound has been shown to deactivate pro-proliferative signaling pathways, notably the JNK and ERK/MAPK pathways.[4][5]
-
Modulation of Hormone Receptors: In hormone-dependent cancers, this compound can reduce the expression of estrogen receptor alpha (ERα) and progesterone receptor (PR), while increasing the expression of the anti-proliferative estrogen receptor beta (ERβ).[3][7][9]
-
Anti-Angiogenic Effects: In vivo studies have shown that this compound can suppress angiogenesis by reducing the expression of markers like VEGF and CD-31.[10]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 / Effective Concentration | Observed Effects | Reference |
| HepG2 | Liver Cancer | Not Specified | IC50: ~1.5 nM (cholesterol synthesis) | Inhibition of cholesterol synthesis | [9] |
| Multiple (7 lines) | Colon, Pancreatic, Lung Cancer | 48 hours | IC50 range: 3.3 to 13.68 µM | Reduced cell viability | [2] |
| PANC-1 | Pancreatic Cancer | 24, 48, 72 hours | 10 µM | Inhibited cell viability, G1 cell cycle arrest, inactivation of JNK and ERK | [5] |
| T47-D, BT-474 | Breast Cancer | 48 hours | 1-5 µM | Reduced progesterone receptor expression, inhibited mammosphere formation | [3] |
| BT-474, MCF-7 | Breast Cancer | 48 hours (SRB) | IC50: 6-12 µM | Reduced cell viability, induced apoptosis | [7] |
| BT-474, MCF-7 | Breast Cancer | 7 days | nM concentrations | Suppressed cell viability | [7] |
| OVCAR-3, SK-OV-3 | Ovarian Cancer | 7 days | Low nM concentrations | Inhibited cell growth | [11] |
| PC-3 | Prostate Cancer | 24 hours | 10 µM | Reduced cell viability, induced apoptosis | [9] |
| LNCaP, C4-2 | Prostate Cancer | 24 hours | 10-30 µM | Induced apoptosis, reduced androgen receptor expression | [8][9] |
| MDA-MB-231, BT-20 | Triple-Negative Breast Cancer | 24-48 hours | Pharmacological levels | Reduced cell viability, induced apoptosis | [10] |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from studies investigating the effect of this compound on the viability of various cancer cell lines.[2][7][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in a suitable solvent, e.g., water up to 20 mM)[11]
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium.[2][11] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours, or up to 7 days for long-term assays).[2][7][11]
-
Cell Fixation: After incubation, gently add 50 µL of cold TCA (10% w/v) to each well and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and stain for 10 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is based on the methodology used to assess this compound-induced apoptosis.[7][8][12]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 3-4 x 10^5 cells/well) and allow them to attach overnight.[8] Treat the cells with the desired concentrations of this compound for 24 hours.[8]
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Western Blotting for Protein Expression
This protocol is for assessing changes in protein levels, such as ERα, ERβ, p-ERK, and p-JNK, following this compound treatment.[3][5][7]
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for cell viability assay.
References
- 1. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. dovepress.com [dovepress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound fumarate | Other Lipid Metabolism | Tocris Bioscience [tocris.com]
- 7. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 11. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fortunejournals.com [fortunejournals.com]
Application of Ro 48-8071 in Breast Cancer Cell Lines: A Comprehensive Guide for Researchers
Introduction
Ro 48-8071 is a potent small-molecule inhibitor of oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway.[1][2] Emerging research has highlighted its significant anti-cancer properties in various breast cancer subtypes, including hormone-dependent (ER-positive) and triple-negative breast cancer (TNBC).[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the utility of this compound in breast cancer cell lines. The protocols and data presented are synthesized from multiple studies to ensure a comprehensive and practical guide.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism. Primarily, it inhibits OSC, leading to a disruption in cholesterol synthesis, a pathway often upregulated in cancer cells to support rapid proliferation.[1][3] Beyond its role in cholesterol metabolism, this compound has demonstrated "off-target" effects that contribute to its anti-cancer activity. In hormone-dependent breast cancer cells, it promotes the degradation of estrogen receptor alpha (ERα), a key driver of tumor growth, while simultaneously upregulating the anti-proliferative estrogen receptor beta (ERβ).[1] This shift in the ERβ/ERα ratio is a significant contributor to its efficacy.[1] Furthermore, studies have shown that this compound induces apoptosis (programmed cell death) in breast cancer cells and may also interfere with the PI3K signaling pathway.[4]
Data Presentation: In Vitro Efficacy
This compound has demonstrated potent cytotoxic and anti-proliferative effects across a range of breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, exposure time, and assay used.
Table 1: IC50 Values of this compound in Hormone-Dependent Breast Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Assay |
| BT-474 | 48 hours | ~6-12 | SRB |
| T47-D | 48 hours | ~6-12 | SRB |
| MCF-7 | 48 hours | ~6-12 | SRB |
| HCC-1428 | 24-48 hours | ~6-15 | SRB |
| ZR-75 | 24-48 hours | ~6-15 | SRB |
Data synthesized from references[1][2].
Table 2: IC50 Values of this compound in Triple-Negative and HER2-Positive Breast Cancer Cell Lines
| Cell Line | Subtype | Treatment Duration | IC50 (µM) | Assay |
| MDA-MB-231 | TNBC | 48 hours | ~10-18 | SRB |
| BT-20 | TNBC | 48 hours | ~10-18 | SRB |
| SK-BR-3 | HER2+ | 48 hours | ~10-18 | SRB |
Data synthesized from references[1][4].
Note: In long-term assays (7 days), this compound has been shown to be effective at nanomolar concentrations.[1][2] Importantly, concentrations up to 10 µM have shown no significant effect on the viability of normal human mammary cells, suggesting a degree of cancer cell specificity.[1][3]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of this compound in breast cancer cell lines.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This colorimetric assay measures cell density based on the measurement of cellular protein content.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), 50% (w/v) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-8,000 cells/well in 100 µL of complete medium and incubate overnight.[4]
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-50 µM) and a vehicle control.[3]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Fixation: Gently add 100 µL of cold 50% TCA to each well (final concentration 25%) and incubate at 4°C for 1 hour.[5]
-
Washing: Wash the plate five times with tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[5]
-
Solubilization: Allow the plates to air dry completely. Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]
-
Measurement: Read the absorbance at 520 nm using a microplate reader.[6]
Apoptosis Detection: Annexin V-FITC Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, propidium iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1.5 x 10^5 cells/well in 6-well plates overnight. Treat cells with desired concentrations of this compound (e.g., 5, 10, 20 µM) for 24 hours.[1][4]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]
Protein Expression Analysis: Western Blotting for ERα and ERβ
This technique is used to detect changes in the protein levels of ERα and ERβ following treatment with this compound.
Materials:
-
Breast cancer cell lines
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-ERβ, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound (e.g., 25 µM) for various time points (e.g., 3, 6, 12, 24 hours).[1][7] Lyse the cells in lysis buffer and quantify the protein concentration.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα and ERβ overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cancer Stem Cell-like Properties: Mammosphere Formation Assay
This assay assesses the ability of cancer stem-like cells to form three-dimensional spheroids in non-adherent conditions. This compound has been shown to inhibit progestin-induced mammosphere formation.[8]
Materials:
-
T47-D or other hormone-responsive breast cancer cell lines
-
Medroxyprogesterone acetate (MPA)
-
This compound stock solution
-
Ultra-low attachment 6-well plates
-
Complete MammoCult™ medium or similar serum-free medium supplemented with growth factors (EGF, bFGF).[5]
Protocol:
-
Pre-treatment (optional): For studying the inhibition of hormone-induced effects, pre-treat cells with a progestin like 5 nM MPA for 48 hours.[5]
-
Cell Seeding: Harvest single cells and seed them at a low density (e.g., 5,000 cells/well) in ultra-low attachment 6-well plates with complete MammoCult medium.[5]
-
Treatment: Add this compound (e.g., 1 µM, 5 µM) with or without MPA to the wells.[5]
-
Incubation: Incubate the plates for 7-10 days, replenishing the medium and treatments every 2-3 days.[6]
-
Quantification: Count the number of mammospheres (typically >50 µm in diameter) formed in each well under a microscope. Calculate the mammosphere forming efficiency (MFE %) as: (Number of mammospheres / Number of cells seeded) x 100.
Conclusion
This compound is a promising anti-cancer agent for various types of breast cancer. Its dual action of inhibiting cholesterol biosynthesis and favorably modulating estrogen receptor signaling provides a strong rationale for its further investigation. The protocols outlined in this document offer a robust framework for researchers to explore the therapeutic potential of this compound in breast cancer cell lines. Careful consideration of cell line-specific characteristics and appropriate experimental controls will be crucial for generating reliable and reproducible data.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol biosynthesis inhibitor this compound reduces progesterone receptor expression and inhibits progestin-dependent stem cell-like cell growth in hormone-dependent human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. fortunejournals.com [fortunejournals.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Studying Prostate Cancer Progression Using Ro 48-8071
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 48-8071 is a potent and selective inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway.[1][2] Emerging research has highlighted its potential as a therapeutic agent in oncology, particularly in the context of prostate cancer.[3][4][5] These application notes provide a comprehensive overview of the use of this compound to study prostate cancer progression, detailing its mechanism of action, effects on cancer cells, and protocols for key experimental procedures. By inhibiting OSC, this compound disrupts the production of cholesterol, a critical component of cell membranes and a precursor for steroid hormones, thereby impacting cancer cell viability and growth.[1][4]
Mechanism of Action
This compound exerts its anti-cancer effects primarily by inhibiting the enzyme 2,3-oxidosqualene cyclase. This enzyme catalyzes the cyclization of 2,3-oxidosqualene to lanosterol, a crucial step in the de novo cholesterol synthesis pathway.[1][6] Inhibition of OSC leads to a depletion of downstream cholesterol and an accumulation of its precursor, 2,3-oxidosqualene. This disruption of cholesterol homeostasis has been shown to induce apoptosis and reduce the viability of both hormone-dependent and castration-resistant prostate cancer cells.[1][2] Furthermore, this compound has been observed to modulate the expression of key receptors in prostate cancer; it reduces the expression of the androgen receptor (AR) in hormone-dependent cells and increases the expression of the anti-proliferative estrogen receptor β (ERβ) in both hormone-dependent and castration-resistant cell lines.[1][2] Some studies also suggest that this compound may inhibit the PI3K signaling pathway.[3][7]
Data Presentation: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines
The following table summarizes the quantitative data on the effect of this compound on various prostate cancer cell lines.
| Cell Line | Type | Parameter | Value | Treatment Duration | Reference |
| LNCaP | Hormone-Dependent | IC50 (Viability) | ~10-25 µM | 24-48 hours | [1] |
| PC-3 | Castration-Resistant | IC50 (Viability) | ~10-15 µM | 24-48 hours | [1] |
| DU145 | Castration-Resistant | IC50 (Viability) | Not specified | 24-48 hours | [1] |
| C4-2 | Castration-Resistant (LNCaP-derived) | Apoptosis Induction | Dose-dependent (10-30 µM) | 24 hours | [1] |
| LNCaP | Hormone-Dependent | AR Protein Expression | Reduced at 10-25 µM | 6 hours | [1] |
| LNCaP | Hormone-Dependent | ERβ Protein Expression | Increased at 0.1-1 µM | Not specified | [8] |
| PC-3 | Castration-Resistant | ERβ Protein Expression | Increased at 0.1-1 µM | Not specified | [8] |
Experimental Protocols
Herein are detailed methodologies for key experiments to study the effects of this compound on prostate cancer progression.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is used to assess the effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed prostate cancer cells in 96-well plates at a density of 4,000-7,000 cells/well in their respective complete growth medium.[1] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-50 µM). Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Fixation: After incubation, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB dye.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify apoptosis induced by this compound.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2, PC-3, DU145)
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (3x10^5 to 4x10^5 cells/well) and allow them to attach overnight.[1] Treat the cells with the desired concentrations of this compound (e.g., 10-30 µM) for 24 hours.[1]
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for AR and ERβ Expression
This protocol is used to determine the effect of this compound on the protein levels of Androgen Receptor (AR) and Estrogen Receptor β (ERβ).
Materials:
-
Prostate cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-AR, anti-ERβ, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Seed cells and treat with this compound (e.g., 10-25 µM for AR, 0.1-1 µM for ERβ) for the desired time (e.g., 6 hours for AR).[1][8] After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, ERβ, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of prostate cancer.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Castration-resistant prostate cancer cells (e.g., PC-3)
-
Matrigel
-
This compound
-
Vehicle for injection
-
Calipers
Protocol:
-
Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells (e.g., 1x10^6 PC-3 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 5 or 20 mg/kg body weight, daily) or the vehicle to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection).[8]
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Visualizations
Caption: Mechanism of action of this compound in prostate cancer.
Caption: Experimental workflow for studying this compound.
References
- 1. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. oatext.com [oatext.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Role of de novo cholesterol synthesis enzymes in cancer [jcancer.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Ro 48-8071 in Pancreatic Ductal Adenocarcinoma (PDAC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 48-8071 is a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase. Emerging research has highlighted its potential as an anti-cancer agent in various tumor types, including pancreatic ductal adenocarcinoma (PDAC).[1][2] These application notes provide a comprehensive overview of the pre-clinical findings and detailed protocols for utilizing this compound in PDAC research, based on published studies. The primary focus is on its effects on the PANC-1 human pancreatic cancer cell line.
Mechanism of Action
This compound exerts its anti-tumor effects in PDAC through a multi-faceted mechanism. By inhibiting OSC, it disrupts cholesterol synthesis, which is often upregulated in cancer cells to support rapid proliferation and membrane synthesis. Beyond its impact on cholesterol metabolism, this compound has been shown to induce cell cycle arrest and modulate key signaling pathways involved in cancer cell growth and survival.[3][1] Specifically, in PANC-1 cells, this compound leads to G1 phase cell cycle arrest by downregulating cyclin B1 and cyclin E, while upregulating the cell cycle inhibitor p27.[3][4] Furthermore, it deactivates the JNK and ERK/MAPK signaling pathways by reducing the phosphorylation of JNK and ERK.[3][1][4]
Data Presentation
In Vitro Efficacy of this compound on PANC-1 Cell Viability
| Concentration (µM) | Treatment Duration (h) | Inhibition Ratio (%) |
| 1 | 72 | No significant effect |
| 3 | 72 | No significant effect |
| 10 | 72 | ~40% |
| 30 | 72 | ~80% |
| 100 | 72 | ~80% |
Data synthesized from Qian et al., 2021.[3]
Effects of this compound on Cell Cycle Distribution of PANC-1 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | (Baseline) | (Baseline) | (Baseline) |
| This compound (10 µM) | Increased | Decreased | Decreased |
Qualitative summary based on findings from Qian et al., 2021.[3]
Impact of this compound on Key Signaling and Cell Cycle Proteins in PANC-1 Cells
| Protein | Effect of this compound (10 µM) Treatment |
| p-JNK | Decreased |
| p-ERK | Decreased |
| Cyclin B1 | Decreased |
| Cyclin E | Decreased |
| p27 | Increased |
Summary of Western Blot analyses from Qian et al., 2021.[3][4]
Mandatory Visualizations
Caption: Mechanism of this compound in PDAC.
Caption: Experimental workflows for this compound.
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound on the viability of PANC-1 cells.
Materials:
-
PANC-1 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed PANC-1 cells in a 96-well plate at a density of approximately 2,000 cells per well in 100 µL of complete culture medium.[3]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 µM to 100 µM.[3] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the cells for 24, 48, or 72 hours.[3]
-
At the end of the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on the cell cycle distribution of PANC-1 cells.
Materials:
-
PANC-1 cells
-
6-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed PANC-1 cells in 6-well plates at a density of 1x10^5 cells per well.[3]
-
Allow cells to attach and grow to 60-70% confluency.
-
Treat the cells with 10 µM this compound or vehicle control for 24, 48, and 72 hours.[3]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the JNK/ERK and cell cycle pathways.
Materials:
-
PANC-1 cells treated with this compound as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against: p-JNK, JNK, p-ERK, ERK, cyclin B1, cyclin E, p27, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Lyse the treated PANC-1 cells with RIPA buffer.[3]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a pancreatic cancer xenograft model.
Materials:
-
Male BALB/c nude mice.[1]
-
PANC-1 cells.
-
Matrigel (optional).
-
This compound formulated for intravenous injection.
-
Vehicle control (e.g., DMSO).[1]
-
Calipers.
Protocol:
-
Subcutaneously inject PANC-1 cells (e.g., 5 x 10^6 cells in PBS or a mixture with Matrigel) into the right flanks of the nude mice.[1]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control via intravenous injection. The study by Qian et al. (2021) administered treatment for 3 weeks.[3]
-
Measure the tumor volume with calipers every 3 days using the formula: Volume = (length x width^2) / 2.[3]
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation markers like Ki67).[3]
References
- 1. researchgate.net [researchgate.net]
- 2. oatext.com [oatext.com]
- 3. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol biosynthesis inhibitor RO 48‑8071 inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 48-8071 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Ro 48-8071, a potent 2,3-oxidosqualene cyclase (OSC) inhibitor, for use in animal studies. The information is intended to guide researchers in dissolving, formulating, and administering this compound to various animal models.
Introduction
This compound is a small molecule inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase.[1][2] By inhibiting OSC, this compound effectively blocks the conversion of 2,3-monoepoxysqualene to lanosterol, thereby reducing cholesterol synthesis.[2][3] This mechanism of action makes it a valuable tool for research in cardiovascular diseases, oncology, and virology.[1] Studies have shown its efficacy in lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs. It has also demonstrated anti-cancer properties by inducing apoptosis in various cancer cell lines and suppressing tumor growth in vivo.[3][4]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its proper handling and formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₇BrFNO₂ | |
| Molecular Weight | 448.4 g/mol | |
| CAS Number | 161582-11-2 | |
| Appearance | Off-white solid | |
| Purity | >95% to >98% | [5] |
| Storage | Store at -20°C as a solid or in organic solvent. | [5] |
| Stability | ≥ 2 years at -20°C | [5] |
Solubility Data
The solubility of this compound varies significantly depending on the solvent. This information is critical for preparing appropriate stock and dosing solutions.
| Solvent | Solubility | Reference |
| Water | Soluble to 25 mM | |
| Water (with gentle warming) | Soluble to 20 mM (for fumarate salt) | [6] |
| DMSO | ~30 mg/mL | [5] |
| Ethanol | ~30 mg/mL | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.25 mg/mL | [5] |
Note: Aqueous solutions are not recommended for storage for more than one day.[5] For long-term storage, it is advisable to prepare aliquots of stock solutions in organic solvents and store them at -20°C or -80°C.[8]
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of 2,3-oxidosqualene cyclase (OSC) in the cholesterol biosynthesis pathway. This leads to a reduction in cholesterol levels. Additionally, in cancer cells, this compound has been shown to induce apoptosis and modulate the expression of key signaling proteins.[2][4]
References
- 1. oatext.com [oatext.com]
- 2. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortunejournals.com [fortunejournals.com]
- 4. dovepress.com [dovepress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Assessing Apoptosis Induction by Ro 48-8071 via FACS Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 48-8071 is a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] Emerging research has highlighted its anti-cancer properties, demonstrating its ability to induce apoptosis in various cancer cell lines, including those of the breast, prostate, and ovaries.[1][3][5][6][7] This document provides detailed application notes and protocols for assessing the apoptotic effects of this compound using Fluorescence-Activated Cell Sorting (FACS) analysis with Annexin V and Propidium Iodide (PI) staining.
The primary mechanism of this compound's anti-cancer activity is the induction of apoptosis.[1][3][8] Studies have shown that this compound treatment leads to a dose-dependent increase in apoptosis in various cancer cell lines.[1][3] In addition to its primary role as an OSC inhibitor, this compound has been observed to have off-target effects, such as modulating the ratio of estrogen receptor beta (ERβ) to estrogen receptor alpha (ERα), which contributes to its anti-proliferative effects.[1]
FACS analysis with Annexin V and PI is a widely used method for the quantitative assessment of apoptosis.[9][10] Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[9][10] Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[9][10] This dual-staining method allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Data Presentation
The following tables summarize quantitative data from studies assessing the pro-apoptotic effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| BT-474 | Breast Cancer | ~6-12 |
| MCF-7 | Breast Cancer | ~6-12 |
| LNCaP | Prostate Cancer | Not explicitly stated, but viability reduced |
| PC-3 | Prostate Cancer | Not explicitly stated, but viability reduced |
| SK-OV-3 | Ovarian Cancer | Not explicitly stated, but viability reduced |
| OVCAR-3 | Ovarian Cancer | Not explicitly stated, but viability reduced |
| Drug-Resistant Colon Cancer Cells | Colon Cancer | 3.3 - 13.68 |
| Drug-Resistant Pancreatic Cancer Cells | Pancreatic Cancer | 3.3 - 13.68 |
| Drug-Resistant Lung Cancer Cells | Lung Cancer | 3.3 - 13.68 |
Data synthesized from multiple sources indicating the effective concentration range.[1][5]
Table 2: Apoptosis Induction by this compound in Prostate Cancer Cells (24h treatment)
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| LNCaP | 10 | Dose-dependent increase |
| 30 | Dose-dependent increase | |
| C4-2 | 10 | Dose-dependent increase |
| 30 | Dose-dependent increase | |
| PC-3 | 10 | Significant induction |
| 30 | Significant induction | |
| DU145 | 10 | Significant induction |
| 30 | Significant induction |
Based on findings from FACS analysis, showing a dose-dependent increase in apoptosis.[3]
Table 3: Apoptosis Induction by this compound in Breast Cancer Cells (24h treatment)
| Cell Line | This compound Concentration (µM) | % Apoptotic & Dead Cells |
| BT-474 | 5 | Significant dose-dependent increase |
| 10 | Significant dose-dependent increase | |
| 20 | Significant dose-dependent increase | |
| MCF-7 | 5 | Significant dose-dependent increase |
| 10 | Significant dose-dependent increase | |
| 20 | Significant dose-dependent increase |
Data indicates a significant, dose-dependent induction of apoptosis and cell death.[1]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Seed the cancer cell line of interest (e.g., MCF-7, PC-3) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment with this compound:
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 5, 10, 20, 30 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
-
Protocol 2: Staining for Apoptosis with Annexin V and Propidium Iodide
-
Cell Harvesting:
-
After the treatment period, collect the culture supernatant, which may contain floating apoptotic cells.
-
Wash the adherent cells with phosphate-buffered saline (PBS).
-
Detach the adherent cells using a gentle cell dissociation solution (e.g., Trypsin-EDTA).
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
Protocol 3: FACS Analysis
-
Instrument Setup:
-
Set up the flow cytometer according to the manufacturer's instructions.
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up the compensation for spectral overlap between the fluorochromes.
-
-
Data Acquisition:
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
-
Data Analysis:
-
Analyze the acquired data using appropriate flow cytometry analysis software.
-
Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.
-
The four quadrants will represent:
-
Lower-left (Q4): Live cells (Annexin V- / PI-)
-
Lower-right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound induced apoptosis.
Caption: Simplified signaling of this compound's anti-cancer effects.
References
- 1. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. oatext.com [oatext.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. fortunejournals.com [fortunejournals.com]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Effect of Ro 48-8071 on Epithelial Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Ro 48-8071, an inhibitor of the cholesterol biosynthesis enzyme oxidosqualene cyclase (OSC), on epithelial ovarian cancer (EOC) cells. The included data and protocols are intended to facilitate further research into the therapeutic potential of this compound.
Introduction
Epithelial ovarian cancer (EOC) is a lethal gynecological malignancy often characterized by drug resistance and metastasis. A growing body of evidence suggests that the cholesterol biosynthesis pathway is a viable therapeutic target in EOC, as these cancer cells express the necessary enzymes for cholesterol production.[1] this compound has emerged as a promising chemotherapeutic agent that targets this pathway, demonstrating efficacy in suppressing the growth of EOC cells both in vitro and in vivo.[2][3] By inhibiting OSC, an enzyme downstream of HMG-CoA reductase, this compound presents a potentially more targeted therapeutic approach with fewer side effects than statins.[4][5] This document summarizes the key findings on this compound's anti-cancer effects and provides detailed protocols for relevant experiments.
Mechanism of Action
This compound exerts its anti-tumor effects in epithelial ovarian cancer cells primarily by inhibiting the enzyme oxidosqualene cyclase (OSC) within the cholesterol biosynthesis pathway.[2][1] This inhibition disrupts the production of cholesterol, a critical component for cell membrane integrity and signaling. The downstream effects of this disruption include the induction of apoptosis (programmed cell death) and a reduction in the population of cancer stem-like cells, which are often responsible for tumor recurrence and drug resistance.[2][4] Specifically, this compound has been shown to suppress Aldehyde Dehydrogenase (ALDH) activity, a common marker for cancer stem cells.[2][3]
In some cancer cell lines, this compound has also been observed to increase the expression of p27 and decrease the expression of cyclins B1 and E, suggesting an inhibitory effect on the cell cycle at the G1/S phase.[6] Furthermore, it may regulate apoptosis and other cellular processes by affecting the phosphorylation levels of ERK and JNK.[6] In OVCAR-3 ovarian cancer cells, this compound has been found to induce the expression of the tumor-suppressor protein estrogen receptor (ER) β.[7]
Caption: Signaling pathway of this compound in epithelial ovarian cancer cells.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in two epithelial ovarian cancer cell lines, OVCAR-3 and SK-OV-3, after short-term exposure.
| Cell Line | 24-hour IC₅₀ (µM) | 48-hour IC₅₀ (µM) |
| OVCAR-3 | 20.5 ± 0.3 | 11.3 ± 0.3 |
| SK-OV-3 | 18.3 ± 0.6 | 12.7 ± 0.5 |
| Data sourced from a 2023 study by Liang et al.[2] |
Long-term (7-day) assays have shown that nanomolar concentrations of this compound are also effective at inhibiting the growth of EOC cells.[2][1]
In Vivo Efficacy of this compound
The table below presents the results of an in vivo xenograft study using SK-OV-3 cells in mice.
| Treatment Group | Dosage | Duration | Mean Tumor Volume (mm³) |
| Control | Vehicle (PBS) | 27 days | 336 ± 60 |
| This compound | 20-40 mg/kg/day (i.p.) | 27 days | 171 ± 20 |
| Data sourced from a 2023 study by Liang et al.[2][3][8] |
Treatment with this compound resulted in a significant suppression of tumor growth with no reported toxicity to the animals.[2][8]
Experimental Protocols
Protocol 1: In Vitro Cell Viability (Sulforhodamine B - SRB) Assay
This protocol is used to determine the effect of this compound on the viability of epithelial ovarian cancer cells.
Caption: Workflow for the in vitro cell viability (SRB) assay.
Materials:
-
OVCAR-3 or SK-OV-3 cells
-
RPMI-1640 or McCoy's 5a medium with 5-10% FBS
-
This compound stock solution
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed OVCAR-3 or SK-OV-3 cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C in a humidified incubator.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC₅₀ value.
Protocol 2: Aldehyde Dehydrogenase (ALDH) Activity Assay
This assay measures the effect of this compound on the population of cancer stem-like cells, which are characterized by high ALDH activity.[2]
Caption: Workflow for the Aldehyde Dehydrogenase (ALDH) activity assay.
Materials:
-
SK-OV-3 cells
-
100-mm culture dishes
-
This compound stock solution
-
Aldefluor™ kit (contains BAAA substrate and DEAB inhibitor)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Grow SK-OV-3 cells in 100-mm culture dishes and treat with the desired concentrations of this compound (e.g., 10 µM or 20 µM) for 24 hours.[2]
-
Cell Preparation: Harvest and prepare a single-cell suspension from both treated and control cells.
-
ALDH Staining: For each sample, mix the cells with the BAAA substrate from the Aldefluor™ kit. For control samples, add the DEAB inhibitor.
-
Incubation: Incubate the cell suspensions for 40 minutes.[2]
-
Flow Cytometry: Analyze the fluorescence of the cell populations using a flow cytometer. The ALDH-positive population will exhibit high fluorescence, which is inhibited in the presence of DEAB.
-
Data Analysis: Quantify the percentage of ALDH-positive cells in the treated samples compared to the control.
Protocol 3: In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Caption: Workflow for the in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
SK-OV-3 cells
-
This compound solution
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously implant SK-OV-3 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and growth.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[2][4]
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at a dose of 20-40 mg/kg/day.[2][8] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess for any drug-related toxicity.
-
Study Endpoint: Continue the treatment for a predetermined period (e.g., 27 days).[2][3]
-
Data Analysis: At the end of the study, compare the average tumor volumes between the this compound-treated group and the control group.
Protocol 4: Immunohistochemistry (IHC) for Apoptosis Detection
This protocol is used to detect apoptosis in tumor tissues from the in vivo xenograft study.
Materials:
-
Tumor tissue sections (paraffin-embedded)
-
Primary antibody against an apoptosis marker (e.g., cleaved caspase-3)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate the tumor tissue sections.
-
Antigen Retrieval: Perform antigen retrieval to unmask the epitope.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against the apoptosis marker.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the DAB substrate to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Imaging and Analysis: Dehydrate and mount the sections. Examine under a microscope to identify and quantify apoptotic cells.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for epithelial ovarian cancer. Its mechanism of action, centered on the inhibition of cholesterol biosynthesis, leads to reduced cell viability, induction of apoptosis, and suppression of cancer stem-like cells. The provided data and protocols offer a foundation for further investigation into the clinical application of this compound, both as a monotherapy and potentially in combination with other chemotherapeutic agents to overcome drug resistance and improve patient outcomes.[2][4]
References
- 1. [PDF] Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 2. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. fortunejournals.com [fortunejournals.com]
- 6. Frontiers | Should oxidosqualene cyclase in the cholesterol biosynthetic pathway be considered an anti-cancer target? [frontiersin.org]
- 7. fortunejournals.com [fortunejournals.com]
- 8. Cholesterol Biosynthesis Inhibitor this compound Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ro 48-8071 not dissolving in DMSO solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ro 48-8071.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase.[1][2][3][4][5] OSC is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the cyclization of 2,3-oxidosqualene to form lanosterol, a precursor to cholesterol.[1][6][7] By inhibiting OSC, this compound effectively blocks cholesterol synthesis.[5][7] This activity gives it potential applications in metabolic research and as an anti-cancer agent, where it has been shown to reduce the viability of certain cancer cell lines.[5]
Q2: What are the different forms of this compound available?
This compound is available as a free base and as a fumarate salt.[4][5][8][9][10] It is important to be aware of which form you are using, as their molecular weights and solubility characteristics differ.
Q3: What is the solubility of this compound in common laboratory solvents?
The solubility of this compound can vary slightly depending on the source and whether it is the free base or the fumarate salt. A summary of reported solubility data is presented below.
| Solvent | This compound (Free Base) | This compound fumarate |
| DMSO | ≥14.6 mg/mL[11], ~30 mg/mL[2][6][12] | to 100 mM, >50 mg/mL[10] |
| Ethanol | ≥27.75 mg/mL[11], ~30 mg/mL[12] | - |
| Dimethylformamide (DMF) | ~30 mg/mL[2][12] | - |
| Water | ≥5.04 mg/mL[11], 0.25 mg/mL at 25°C[12], to 25 mM, 5 mg/mL[1] | to 20 mM with gentle warming, >5 mg/mL[10] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.25 mg/mL[6][12] | - |
Q4: How should I store this compound solutions?
It is recommended to prepare this compound solutions fresh.[3] Some sources suggest that solutions are unstable.[3] For short-term storage, solutions can be stored at -20°C for up to one month or -80°C for up to six months.[5][13] Always refer to the manufacturer's datasheet for specific storage recommendations. Aqueous solutions are not recommended for storage for more than one day.[6]
Troubleshooting Guide: this compound Not Dissolving in DMSO
This guide addresses common issues encountered when this compound fails to dissolve in DMSO solutions.
Initial Troubleshooting Steps
If you are experiencing difficulty dissolving this compound in DMSO, follow these steps:
-
Verify the Compound and Solvent:
-
Gentle Heating:
-
Warm the solution in a water bath at 37°C for 5-10 minutes.[14] Increased kinetic energy can help overcome the solid's lattice energy.
-
-
Sonication:
-
Place the vial in a water bath sonicator for 10-15 minutes.[14] This can help to break up any aggregates and facilitate dissolution.
-
-
Vortexing:
-
Vortex the solution vigorously for 1-2 minutes to ensure thorough mixing.[14]
-
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol provides a general procedure for dissolving this compound in DMSO.
Materials:
-
This compound (free base or fumarate salt)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder into a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Initial Mixing: Vortex the vial vigorously for 1-2 minutes.
-
Inspect for Dissolution: Visually inspect the solution against a light source to check for any undissolved particles.
-
Troubleshooting (if necessary):
-
Final Inspection: Once the solution is clear and free of visible particles, it is ready for use.
-
Storage: For immediate use, keep the solution at room temperature. For short-term storage, aliquot and store at -20°C or -80°C, protected from light and moisture.[5][13] It is highly recommended to prepare fresh solutions.[3]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.
Experimental Workflow for Dissolving this compound
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Logical Relationship of Troubleshooting Steps
Caption: Logical relationship between the problem, potential causes, and solutions.
References
- 1. OSC Inhibitor, this compound The OSC Inhibitor, this compound, also referenced under CAS 189197-69-1, controls the biological activity of 2,3-oxidosqualene:lanosterol cyclase activity (OSC). | 189197-69-1 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound fumarate | Other Lipid Metabolism | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound fumarate | C27H31BrFNO6 | CID 9959583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. This compound fumarate - CD Biosynsis [biosynsis.com]
- 11. apexbt.com [apexbt.com]
- 12. labsolu.ca [labsolu.ca]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Ro 48-8071 in Cancer Cell Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ro 48-8071 in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), which is a key component in the cholesterol biosynthesis pathway.[1][2][3] By inhibiting OSC, this compound blocks the conversion of 2,3-monoepoxysqualene to lanosterol, a critical step in cholesterol production.[2]
Q2: I am observing anti-cancer effects at concentrations much higher than the IC50 for OSC. Is this expected?
A2: Yes, this is expected. While this compound inhibits OSC in the nanomolar range (IC50 = 6.5 nM), its anti-proliferative and apoptotic effects in many cancer cell lines are observed at micromolar concentrations (typically 1-50 µM).[4][5][6] This discrepancy suggests that the anti-cancer effects of this compound are not solely due to the inhibition of cholesterol synthesis but also involve off-target effects.
Q3: What are the known off-target effects of this compound in cancer cells?
A3: this compound has several documented off-target effects that contribute to its anti-cancer activity. These include:
-
Modulation of Hormone Receptors: It can degrade Estrogen Receptor α (ERα) and reduce Androgen Receptor (AR) expression.[2][7][8] A significant off-target effect is the induction of the anti-proliferative Estrogen Receptor β (ERβ).[2][7][9]
-
Inhibition of Signaling Pathways: It has been shown to inhibit the PI3-Kinase pathway and inactivate the JNK and ERK/MAPK signaling pathways.[3][4]
-
Induction of Apoptosis and Cell Cycle Arrest: this compound can induce programmed cell death (apoptosis) and cause cell cycle arrest at the G1 phase in cancer cells.[2][3][4][10]
-
Anti-Angiogenic Properties: It can suppress angiogenesis by reducing the levels of vascular endothelial growth factor (VEGF) and CD-31.[5]
Q4: I am working with hormone-resistant cancer cells. Can this compound still be effective?
A4: Yes, studies have shown that this compound is effective against both hormone-dependent and castration-resistant prostate cancer cells.[2][10] Its ability to induce the anti-proliferative ERβ and other off-target effects contribute to its efficacy in hormone-resistant models.[2] It has also shown efficacy in triple-negative breast cancer (TNBC) cells, which lack hormone receptors.[5][9]
Q5: Is this compound toxic to normal cells?
A5: Importantly, studies have indicated that this compound does not significantly affect the viability of normal human mammary and prostate cells at concentrations that are cytotoxic to cancer cells.[2][7][8]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for cell viability across different cancer cell lines.
-
Possible Cause: The sensitivity of cancer cells to this compound can vary. For instance, after 48 hours of treatment, the IC50 for reducing cell viability has been reported to range from 3.3 to 13.68 µM across seven different aggressive cancer cell lines.[4] Colon cancer cells appeared to be the most sensitive in one study.[4]
-
Recommendation: Determine the optimal concentration and incubation time for your specific cell line by performing a dose-response and time-course experiment.
Problem 2: Observing unexpected changes in gene or protein expression unrelated to the cholesterol biosynthesis pathway.
-
Possible Cause: This is likely due to the known off-target effects of this compound. For example, you might observe a decrease in ERα or AR expression, or an increase in ERβ expression.[2][7] You may also see alterations in proteins related to the PI3K, JNK, or ERK/MAPK pathways.[3][4]
-
Recommendation: When analyzing your results, consider these potential off-target effects. It is advisable to probe for key proteins in these pathways (e.g., phosphorylated ERK, phosphorylated JNK, ERα, ERβ, AR) to see if they are being modulated in your experimental system.
Problem 3: Difficulty in demonstrating the mechanism of cell death.
-
Possible Cause: this compound can induce both apoptosis and cell cycle arrest, and the predominant mechanism may be cell-type specific.
-
Recommendation: To elucidate the mechanism of cell death, it is recommended to perform multiple assays. An Annexin V-FITC-based FACS analysis can be used to quantify apoptosis.[10] For cell cycle analysis, flow cytometry can be used to assess the distribution of cells in different phases of the cell cycle.[3] Western blotting for key apoptosis markers (e.g., cleaved caspases, PARP) and cell cycle regulators (e.g., p27, cyclin B1, cyclin E) can provide further mechanistic insights.[3]
Quantitative Data Summary
Table 1: IC50 Values of this compound in Cancer Cells
| Cell Line(s) | Assay | IC50 Value | Incubation Time |
| 7 Aggressive Cancer Cell Lines | Cell Viability | 3.3 - 13.68 µM | 48 hours |
| MDA-MB-231 and BT20 (TNBC) | Cell Viability | ~10 µM | 48 hours |
| HepG2 | Cholesterol Synthesis | 6.5 nM | Not Specified |
Table 2: Effective Concentrations of this compound for Off-Target Effects
| Effect | Cancer Cell Type | Concentration Range | Duration |
| AR Protein Reduction | Hormone-Dependent Prostate | 10 - 25 µM | 6 hours |
| AR Protein Reduction | Hormone-Dependent Prostate | 0.1 - 1 µM | 7 days |
| ERβ Protein Induction | Hormone-Dependent & Castration-Resistant Prostate | 10 - 25 µM | 6 hours |
| Apoptosis Induction | Hormone-Dependent & Castration-Resistant Prostate | 10 - 30 µM | 24 hours |
| Cell Cycle Arrest (G1) | Pancreatic (PANC-1) | 10 µM | 24 - 72 hours |
Experimental Protocols
1. Cell Viability Assay (Sulforhodamine B - SRB)
-
Purpose: To assess the effect of this compound on cancer cell viability.
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density (e.g., 4x10³ to 7x10³ cells/well) and allow them to attach overnight.[2]
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).[2]
-
Fix the cells with 10% trichloroacetic acid (TCA).
-
Stain the cells with 0.4% SRB solution in 1% acetic acid.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.
-
2. Western Blotting for Protein Expression
-
Purpose: To determine the effect of this compound on the expression of target and off-target proteins.
-
Methodology:
-
Treat cultured cells with this compound for the specified time and concentration.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., ERα, ERβ, p-ERK, etc.) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Apoptosis Assay (Annexin V-FITC FACS)
-
Purpose: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Seed cells in 6-well plates and treat with this compound.[10]
-
Harvest the cells (including floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Visualizations
Caption: On- and off-target signaling pathways of this compound in cancer cells.
References
- 1. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. oatext.com [oatext.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound fumarate | Other Lipid Metabolism | Tocris Bioscience [tocris.com]
- 7. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fortunejournals.com [fortunejournals.com]
- 10. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ro 48-8071 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Ro 48-8071 for cell viability assays. Find troubleshooting tips and answers to frequently asked questions to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), which is a key enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase.[1][2][3] By inhibiting OSC, this compound blocks the conversion of 2,3-monoepoxysqualene to lanosterol, a critical step in cholesterol production.[1][3] This disruption of cholesterol synthesis has been shown to inhibit the proliferation of various cancer cells.[1][2][4]
Q2: What is the typical starting concentration range for this compound in cell viability assays?
The effective concentration of this compound can vary depending on the cell line and the duration of the assay. For short-term assays (24-72 hours), a common starting range is between 1 µM and 100 µM.[1] For longer-term assays (5-7 days), concentrations in the nanomolar (nM) range have been shown to be effective.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How does this compound affect cell signaling pathways?
This compound has been shown to inactivate the JNK and ERK/MAPK signaling pathways by reducing the phosphorylation levels of JNK and ERK.[1][5] These pathways are crucial in controlling cell proliferation, apoptosis, and motility, and are often overactivated in cancer cells.[1]
Q4: Does this compound have any effect on normal, non-cancerous cells?
Studies have shown that this compound can have a specific effect on cancer cells while having no significant impact on the viability of normal cells at similar concentrations.[2][4][6] For instance, concentrations up to 10 µM had no effect on the viability of normal prostate and ovarian cells.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the microplate- Inconsistent drug concentration | - Ensure a single-cell suspension before seeding.- Pipette carefully and consistently.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant decrease in cell viability | - this compound concentration is too low- Incubation time is too short- Cell line is resistant- Improper drug dissolution | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).- Increase the incubation time (e.g., 48h, 72h).- Confirm the expression of OSC in your cell line.- Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting in culture medium.[8] |
| Excessive cell death even at low concentrations | - this compound concentration is too high- Cell line is highly sensitive- Solvent toxicity | - Lower the concentration range in your dose-response experiment.- Reduce the incubation time.- Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically ≤ 0.1%).[9] |
| Inconsistent IC50 values across experiments | - Variation in cell passage number- Differences in cell confluence at the time of treatment- Inconsistent incubation conditions | - Use cells within a consistent and low passage number range.- Seed cells to reach a consistent confluence (e.g., 60-70%) before adding the inhibitor.- Maintain consistent incubator conditions (temperature, CO2, humidity). |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (60-70% confluency) at the time of treatment. Incubate overnight to allow for cell attachment.
-
Drug Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1, 3, 10, 30, 100 µM).[1] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for pERK and pJNK
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) for various time points (e.g., 24, 48, 72 hours).[1]
-
Protein Extraction: Lyse the cells and collect the total protein. Determine the protein concentration using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against pERK, ERK, pJNK, and JNK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) kit.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[1]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (SRB Assay)
| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | Reference |
| OVCAR-3 | Ovarian | 20.5 ± 0.3 | 11.3 ± 0.3 | [7][10] |
| SK-OV-3 | Ovarian | 18.3 ± 0.6 | 12.7 ± 0.5 | [7][10] |
| LNCaP | Prostate | ~10 | ~10 | [6] |
| PC-3 | Prostate | ~10 | ~10 | [6] |
| DU145 | Prostate | ~10 | ~10 | [6] |
| BT-474 | Breast | ~6-15 | ~6-15 | [4] |
| T47-D | Breast | ~6-15 | ~6-15 | [4] |
| MCF-7 | Breast | ~6-15 | ~6-15 | [4] |
Table 2: Inhibitory Effects of this compound on PANC-1 Cell Viability (MTS Assay)
| Concentration (µM) | Incubation Time (h) | Inhibition Ratio (%) | Reference |
| 10 | 24 | 4% | [1] |
| 10 | 48 | 17% | [1] |
| 10 | 72 | 42% | [1] |
| 30 | 72 | ~80% | [1] |
| 100 | 72 | ~80% | [1] |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for cell viability assay.
References
- 1. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. fortunejournals.com [fortunejournals.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. benchchem.com [benchchem.com]
- 10. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Ro 48-8071 instability in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Ro 48-8071 in long-term experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the use of this compound in experimental settings.
Issue 1: Precipitation of this compound in Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately or after a short time in the incubator. What is happening and how can I fix it?
Answer: Immediate or delayed precipitation of this compound, a hydrophobic compound, is a common issue when diluting a concentrated DMSO stock into an aqueous cell culture medium.[1] This occurs because the compound's solubility limit is exceeded in the aqueous environment as the DMSO is diluted.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[1] |
| Rapid Dilution | Adding a highly concentrated DMSO stock directly into the media causes a rapid solvent exchange, leading to the compound "crashing out." | Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture media. Add this intermediate dilution to the final volume of media dropwise while gently swirling.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for all dilutions.[1] |
| Media Evaporation | In long-term experiments, evaporation can concentrate media components, including this compound, exceeding its solubility. | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or sealing membranes for long-term experiments.[1] |
| Interaction with Media Components | This compound may interact with salts or other components in the media, forming insoluble complexes. | If precipitation persists, consider trying a different basal media formulation. |
Issue 2: Loss of this compound Activity in Long-Term Experiments
Question: I am conducting a multi-day experiment (e.g., 7 days) and I suspect that the effect of this compound is diminishing over time. How can I maintain its activity?
Answer: this compound solutions can be unstable in aqueous environments like cell culture media over extended periods. To ensure consistent activity, it is crucial to replenish the compound. In published long-term studies, cells were re-treated with the same concentration of this compound every 48 hours.[2] This suggests that the compound's efficacy decreases after this time in culture conditions.
Recommended Protocol for Long-Term Experiments:
-
When changing the media, add freshly diluted this compound to the new media.
-
For experiments that do not involve a full media change, a partial media change with fresh this compound every 48 hours is recommended.
-
Avoid preparing large volumes of this compound-containing media to be used over several days. Prepare it fresh for each treatment.
Experimental Protocols & Data
This compound Stock Solution Preparation and Storage
Proper preparation and storage of stock solutions are critical to ensure the stability and efficacy of this compound.
| Parameter | Recommendation | Notes |
| Solvent | High-quality, anhydrous DMSO is recommended for initial stock solutions.[3][4] | The fumarate salt of this compound is also soluble in water up to 20 mM with gentle warming.[5] |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. | This minimizes the volume of DMSO added to the final culture medium, keeping the final DMSO concentration below 0.5%, and ideally below 0.1%, to avoid solvent-induced cellular effects.[6] |
| Storage of Powder | Store the solid compound at +4°C for short-term and -20°C for long-term storage.[5] | Refer to the manufacturer's instructions for specific storage recommendations. |
| Storage of Stock Solution | Aliquot the DMSO stock solution into small, single-use volumes and store at -20°C for up to 1 month or -80°C for up to 6 months.[3] | Avoid repeated freeze-thaw cycles.[3] Aqueous solutions are not recommended for long-term storage.[7] |
In Vitro Experimental Parameters
The following table summarizes the concentrations of this compound used in various in vitro studies.
| Cell Line | Experiment Duration | IC50 / Effective Concentration | Reference |
| PANC-1 (Pancreatic Cancer) | 72 hours | ~10 µM (40% inhibition) | [8] |
| LNCaP (Prostate Cancer) | 7 days | 1 nM (significant viability reduction) | [2] |
| PC-3 (Prostate Cancer) | 7 days | 1 nM (significant viability reduction) | [2] |
| BT-474 (Breast Cancer) | 7 days | 1 nM (effective viability reduction) | [9] |
| MCF-7 (Breast Cancer) | 7 days | 1 nM (effective viability reduction) | [9] |
| OVCAR-3 (Ovarian Cancer) | 7 days | Nanomolar concentrations effective | [10] |
| SK-OV-3 (Ovarian Cancer) | 7 days | Nanomolar concentrations effective | [10] |
| Various Aggressive Cancer Lines | 48 hours | IC50 range: 3.3 to 13.68 µM | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
This compound is a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway.[12] By inhibiting OSC, this compound blocks the conversion of 2,3-oxidosqualene to lanosterol, a precursor of cholesterol. This disruption in cholesterol metabolism has downstream effects on several signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Caption: this compound inhibits OSC, leading to downstream modulation of key signaling pathways.
Experimental Workflow for Long-Term In Vitro Assay
The following workflow is a generalized representation based on protocols from long-term studies with this compound.[2]
Caption: Workflow for a 7-day in vitro experiment with this compound, including re-treatment.
Logical Relationship for Troubleshooting Precipitation
This diagram outlines the decision-making process when encountering precipitation of this compound.
Caption: A decision tree for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound fumarate | Other Lipid Metabolism | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. fortunejournals.com [fortunejournals.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. oatext.com [oatext.com]
- 12. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Ro 48-8071 toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Ro 48-8071, focusing on minimizing toxicity in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), which is a key component in the cholesterol biosynthesis pathway.[1] By blocking OSC, this compound prevents the conversion of 2,3-monoepoxysqualene to lanosterol, a critical step in cholesterol production.[2]
Q2: Why does this compound exhibit selective toxicity towards cancer cells over normal cells?
A2: Several studies have demonstrated that this compound is selectively toxic to a range of cancer cell lines, including breast, prostate, and ovarian cancers, while showing minimal to no toxicity in corresponding normal cells.[2][3][4] The exact mechanism for this selectivity is still under investigation, but it is thought to be linked to the higher dependence of cancer cells on de novo cholesterol synthesis for their rapid proliferation and membrane maintenance. Normal cells may be less sensitive due to lower rates of cholesterol synthesis or alternative metabolic pathways.
Q3: What are the known off-target effects of this compound?
A3: Besides its primary function as an OSC inhibitor, this compound has been observed to have off-target effects. Notably, it can induce the expression of estrogen receptor β (ERβ), an anti-proliferative protein, in various cancer cells.[2][5] It has also been shown to reduce androgen receptor (AR) protein expression in hormone-dependent prostate cancer cells.[3]
Q4: At what concentrations is this compound generally considered non-toxic to normal cells?
A4: Studies have indicated that this compound does not significantly affect the viability of normal cells at concentrations that are cytotoxic to cancer cells. For example:
-
Normal human mammary cells (AG11132A and 184A1) showed no loss of viability at concentrations up to 10 µM for 24-48 hours.[2][6]
-
Normal human prostate cells (RWPE-1) were unaffected by concentrations up to 10 µM for 24 hours.[3]
-
Normal ovarian cells (IOSE) were not affected by concentrations up to 10 µM.[4][7]
Troubleshooting Guide
This guide addresses potential issues with this compound, particularly unexpected toxicity in normal cells.
| Issue | Potential Cause | Recommended Solution |
| Unexpected toxicity observed in a normal cell line. | High Concentration: The concentration of this compound may be too high for the specific cell line being used. | Perform a dose-response experiment to determine the optimal concentration. Start with a low concentration (e.g., in the nM range) and titrate up to the µM range. |
| Prolonged Exposure: Continuous exposure, even at lower concentrations, might lead to toxicity in some normal cell lines. | Consider shorter exposure times. For long-term experiments, intermittent treatment (e.g., treating every other day) may be a viable strategy.[7] | |
| Cell Line Sensitivity: While generally non-toxic to normal cells, some specific cell lines might exhibit higher sensitivity. | If possible, test the compound on a different normal cell line from the same tissue of origin to confirm if the toxicity is cell-line specific. | |
| Compound Degradation: Improper storage or handling of the this compound stock solution could lead to degradation and potentially toxic byproducts. | Store the compound as recommended by the manufacturer, typically at -20°C. Prepare fresh dilutions for each experiment from a stock solution. | |
| Inconsistent results between experiments. | Variable Cell Seeding Density: The initial number of cells plated can influence the outcome of viability assays. | Ensure consistent cell seeding densities across all wells and experiments. Optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.[8] |
| Serum Concentration in Media: The percentage of fetal bovine serum (FBS) can affect cell growth and drug sensitivity. | Use a consistent and appropriate FBS concentration for your cell line as indicated in established protocols. Some protocols specify reducing the serum concentration prior to treatment.[9] | |
| This compound appears to be inactive against cancer cells. | Incorrect Dosage: The concentration used may be too low to induce a cytotoxic effect. | Refer to published IC50 values for your cancer cell line of interest as a starting point for determining the effective concentration range. |
| Short Treatment Duration: For some cancer cell lines, a longer exposure to this compound may be necessary to observe a significant reduction in viability. | Consider extending the treatment duration. Some studies have shown efficacy with 5-7 day assays, especially at lower (nM) concentrations.[1] |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines and its minimal impact on normal cells.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| DLD-1 | Colon | 6.93 ± 0.41 |
| LOVO | Colon | 3.30 ± 0.54 |
| H69AR | Lung | 8.11 ± 0.36 |
| H23 | Lung | 10.28 ± 0.30 |
| A549 | Lung | 9.26 ± 0.45 |
| Capan-1 | Pancreas | 13.68 ± 0.17 |
| BxPC-3 | Pancreas | 7.11 ± 0.10 |
| BT-474 | Breast | ~6-12 |
| T47-D | Breast | ~6-15 |
| MCF-7 | Breast | ~6-15 |
| LNCaP | Prostate | ~10 |
| PC-3 | Prostate | ~10 |
| DU145 | Prostate | ~10 |
| SK-OV-3 | Ovarian | Not specified |
| OVCAR-3 | Ovarian | Not specified |
| Data compiled from multiple sources.[1][2][10] |
Table 2: Viability of Normal Cells After this compound Treatment
| Normal Cell Line | Tissue of Origin | Treatment Condition | Observed Effect on Viability |
| AG11132A | Mammary | Up to 10 µM for 48h | No effect |
| 184A1 | Mammary | Up to 10 µM for 24h | No effect |
| RWPE-1 | Prostate | Up to 10 µM for 24h | No effect |
| IOSE | Ovarian | Up to 10 µM for 24h | No effect |
| Data compiled from multiple sources.[2][3][4][6][7] |
Experimental Protocols
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from established methods for determining cell viability.[8][11][12][13]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 4,000-8,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Remove the TCA and wash the plates five times with 1% acetic acid to remove unbound dye.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates again with 1% acetic acid to remove unbound SRB.
-
Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Apoptosis Detection using Annexin V-FITC Assay
This protocol provides a general guideline for detecting apoptosis by flow cytometry.[10][14][15][16][17]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blotting for ERβ and AR Expression
This is a generalized protocol for detecting protein expression.[18][19][20][21][22]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERβ, anti-AR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
Caption: Workflow for assessing this compound toxicity in normal vs. cancer cells.
Caption: Logical troubleshooting flow for unexpected toxicity in normal cells.
References
- 1. oatext.com [oatext.com]
- 2. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fortunejournals.com [fortunejournals.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. interchim.fr [interchim.fr]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. origene.com [origene.com]
- 21. bio-rad.com [bio-rad.com]
- 22. sinobiological.com [sinobiological.com]
Ro 48-8071 variability in different cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ro 48-8071 in cancer cell line studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway.[1][2] By inhibiting OSC, this compound disrupts cholesterol production. Its anti-cancer effects are attributed to this primary mechanism and also to "off-target" effects, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of signaling pathways like the JNK and ERK/MAPK pathways.[2][3][4]
Q2: How does the sensitivity to this compound vary across different cancer cell lines?
A2: The sensitivity to this compound, often measured by the half-maximal inhibitory concentration (IC50), varies significantly among different cancer cell lines. For instance, in short-term (24-48 hour) assays, IC50 values can range from approximately 3.3 µM to over 20 µM depending on the cancer type and specific cell line.[1][2][5] Colon cancer cells have been noted to be particularly sensitive.[2]
Q3: What are the known signaling pathways affected by this compound in cancer cells?
A3: this compound has been shown to influence several critical signaling pathways in cancer cells. Notably, it can inactivate the JNK and ERK/MAPK signaling pathways, which are often overactivated in cancer and play a role in cell proliferation and survival.[3] In hormone-dependent cancers, such as certain breast and prostate cancers, this compound can degrade the estrogen receptor alpha (ERα) while inducing the anti-proliferative estrogen receptor beta (ERβ).[1] It has also been reported to suppress androgen receptor (AR) transcriptional activity.[6][7]
Q4: Is this compound toxic to normal, non-cancerous cells?
A4: Studies have indicated that this compound exhibits selective toxicity towards cancer cells, with minimal effects on the viability of normal human mammary and prostate cells at concentrations effective against cancer cells.[1][6][8]
Q5: How should I prepare and store this compound for in vitro experiments?
A5: this compound fumarate is soluble in DMSO and water (with gentle warming). For in vitro experiments, it is common practice to dissolve the compound in DMSO to create a concentrated stock solution, which can then be stored in aliquots at -20°C.[7] The final working concentration is achieved by diluting the stock solution in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Quantitative Data Summary
The following tables summarize the reported IC50 values of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines (48h treatment)
| Cell Line | Subtype | IC50 (µM) |
| BT-474 | ERα-positive | ~6-12 |
| T47-D | ERα-positive | ~6-12 |
| MCF-7 | ERα-positive | ~6-12 |
| HCC-1428 | ERα-positive | ~6-15 |
| ZR-75 | ERα-positive | ~6-15 |
| MDA-MB-231 | Triple-Negative | ~10 |
| BT-20 | Triple-Negative | ~10 |
Data sourced from multiple studies.[1][9]
Table 2: IC50 Values of this compound in Other Cancer Cell Lines (48h treatment)
| Cancer Type | Cell Line | IC50 (µM) |
| Prostate | PC-3 | ~10-30 (induces apoptosis) |
| Prostate | LNCaP | ~10-30 (induces apoptosis) |
| Prostate | C4-2 | ~10-30 (induces apoptosis) |
| Prostate | DU145 | Significant apoptosis at 24h |
| Colon | HCT116 | 3.3 |
| Pancreas | PANC-1 | Not specified, but inhibits viability |
| Lung | Not specified | 13.68 |
| Ovarian | OVCAR-3 | 11.3 ± 0.3 |
| Ovarian | SK-OV-3 | 12.7 ± 0.5 |
| Endometrial | Ishikawa | 0.968 |
| Endometrial | KLE | 6.478 |
Data compiled from various sources.[2][5][6][10]
Experimental Protocols
1. Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from methodologies described in studies on this compound.[1][11]
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After treatment, gently fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry completely.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding Tris base solution to each well.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Analysis of Protein Expression by Western Blotting
This protocol is a standard procedure referenced in studies investigating the mechanism of this compound.[1][3]
-
Materials:
-
6-well plates or culture dishes
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against ERα, ERβ, p-ERK, p-JNK, Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with this compound for the specified time.
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments | - Inconsistent cell seeding density.- Variation in drug preparation.- Cells are at different passage numbers. | - Ensure accurate and consistent cell counting for seeding.- Prepare fresh drug dilutions for each experiment from a validated stock.- Use cells within a consistent and low passage number range. |
| No significant effect of this compound on cell viability | - Cell line may be resistant.- Incorrect drug concentration or duration.- Drug has degraded. | - Confirm the reported sensitivity of your cell line from the literature.- Perform a dose-response and time-course experiment to determine optimal conditions.- Use a fresh aliquot of this compound; verify the storage conditions. |
| Weak or no signal in Western blot | - Insufficient protein loading.- Ineffective primary antibody.- Suboptimal transfer. | - Confirm protein concentration with a BCA assay and load a sufficient amount.- Validate the primary antibody using a positive control cell line or tissue.- Optimize transfer time and conditions; check transfer efficiency with Ponceau S staining. |
| Inconsistent apoptosis results from FACS analysis | - Sub-optimal cell handling leading to mechanical cell death.- Incorrect gating strategy.- Reagent issues (e.g., Annexin V/PI). | - Handle cells gently during harvesting and staining.- Use appropriate single-stain and unstained controls to set up compensation and gates.- Check the expiration dates and storage of staining reagents. |
Visualizations
Caption: General experimental workflow for studying this compound effects.
Caption: Key signaling pathways affected by this compound in cancer cells.
References
- 1. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Role of de novo cholesterol synthesis enzymes in cancer [jcancer.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming resistance to Ro 48-8071 treatment
Welcome to the technical support center for Ro 48-8071. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this oxidosqualene cyclase (OSC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] OSC catalyzes the conversion of 2,3-monoepoxysqualene to lanosterol, a precursor to cholesterol.[1][3] By inhibiting this step, this compound disrupts cholesterol production, which is crucial for the structure and function of cell membranes, especially in rapidly proliferating cancer cells.[4]
Q2: What are the known anti-cancer effects of this compound?
A2: this compound has demonstrated significant anti-cancer properties in a variety of cancer cell lines, including those that are drug-resistant.[2] Its primary anti-tumor effects are attributed to the induction of apoptosis (programmed cell death) and the suppression of angiogenesis (the formation of new blood vessels that supply tumors).[5]
Q3: Are there any known off-target effects of this compound?
A3: Yes, this compound has been shown to have off-target effects that may contribute to its anti-cancer activity. Notably, it can modulate the expression of steroid hormone receptors. In prostate cancer cells, it has been observed to reduce androgen receptor (AR) protein expression while increasing the expression of the anti-proliferative estrogen receptor β (ERβ).[4][6] In breast cancer cells, it has been shown to decrease progesterone receptor (PR) expression through a ubiquitin-dependent degradation pathway.[7][8]
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro studies, this compound can be purchased as a solid or in a solution. Stock solutions can typically be made in solvents like DMSO, ethanol, or dimethyl formamide. It is important to note that this compound has limited solubility in aqueous buffers. For long-term storage, it is recommended to store stock solutions at -20°C, where they can be stable for up to six months.
Troubleshooting Guide: Overcoming Resistance to this compound Treatment
While this compound is effective against a range of cancer cells, including drug-resistant ones, acquired resistance can emerge, particularly in long-term in vivo studies where tumors may resume growth after an initial response.[9] This guide provides potential reasons for observing resistance and suggests strategies to overcome it.
Problem: Cells show an initial response to this compound, but then resume proliferation (Acquired Resistance).
| Potential Cause | Troubleshooting/Investigative Steps | Suggested Strategy |
| Upregulation of the Cholesterol Biosynthesis Pathway | - Perform Western blot or qPCR to analyze the expression levels of key enzymes in the cholesterol biosynthesis pathway (e.g., HMG-CoA reductase, Squalene Synthase, OSC) in resistant cells compared to sensitive parental cells.- Measure intracellular cholesterol levels in resistant and sensitive cells. | - Consider a combination therapy approach. Using an HMG-CoA reductase inhibitor (statin) in conjunction with this compound could create a synergistic effect by blocking the pathway at two different points. |
| Increased Drug Efflux | - Investigate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are known to mediate multidrug resistance.[10][11] Use qPCR or Western blot to compare expression levels in resistant versus sensitive cells.- Perform a functional assay to measure drug efflux in the presence and absence of known ABC transporter inhibitors. | - If overexpression of specific ABC transporters is confirmed, consider co-treatment with an inhibitor of that transporter to increase the intracellular concentration of this compound. |
| Activation of Bypass Signaling Pathways | - Analyze key survival and proliferation pathways that may be constitutively activated in resistant cells. The PI3K/Akt and MAPK/ERK pathways have been implicated in resistance to other cancer therapies and are affected by cholesterol levels.[1][3]- Use Western blot to assess the phosphorylation status (activation) of key proteins in these pathways (e.g., Akt, ERK, JNK). | - If a specific bypass pathway is identified as being hyperactive, a combination therapy targeting a key node in that pathway (e.g., a PI3K or MEK inhibitor) along with this compound may be effective. |
| Alterations in Off-Target Pathways | - As this compound can modulate ERβ and AR expression, resistant cells might have altered dependencies on these or other signaling pathways.- Assess the expression and activity of ERβ and AR in resistant cells. | - For castration-resistant prostate cancer cells, combining this compound with an ERβ agonist has been shown to enhance its anti-viability effects.[4][12] This suggests that leveraging the off-target effects of this compound through combination therapy could be a viable strategy. |
Below is a diagram illustrating a logical workflow for investigating and addressing resistance to this compound.
Troubleshooting workflow for this compound resistance.
Data Presentation
In Vitro Efficacy of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines after 48 hours of treatment, as determined by Sulforhodamine B (SRB) or similar cell viability assays.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DLD-1 | Colon Cancer | 3.3 | [2] |
| LoVo | Colon Cancer | 5.2 | [2] |
| HCT-15 | Colon Cancer | 13.68 | [2] |
| PANC-1 | Pancreatic Cancer | ~10 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 11.2 | [2] |
| A549 | Lung Cancer | 10.2 | [2] |
| NCI-H460 | Lung Cancer | 10.9 | [2] |
| LNCaP | Prostate Cancer | ~10 | [4] |
| PC-3 | Prostate Cancer | ~10 | [4] |
| DU145 | Prostate Cancer | ~10 | [4] |
| MDA-MB-231 | Breast Cancer (TNBC) | ~10 | [5] |
| BT-20 | Breast Cancer (TNBC) | ~10 | [5] |
| BT-474 | Breast Cancer (ER+) | 6-12 | [13] |
| MCF-7 | Breast Cancer (ER+) | 6-12 | [13] |
| SK-OV-3 | Ovarian Cancer | ~10-20 | [14] |
| OVCAR-3 | Ovarian Cancer | ~10-20 | [14] |
Note: IC50 values can vary based on experimental conditions such as cell seeding density, assay duration, and serum concentration.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB)
This protocol is adapted from methodologies used to assess the effect of this compound on the viability of various cancer cell lines.[2][4][5][13][14]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete growth medium (specific to cell line)
-
This compound stock solution (e.g., in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 4,000-8,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only (e.g., DMSO) control wells. Typically, a final concentration range of 1-50 µM is effective for 24-48 hour assays. For longer-term assays (e.g., 7 days), nanomolar concentrations can be used.[4][5]
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance on a microplate reader at 510 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Workflow for the SRB cell viability assay.
Apoptosis Assay (Annexin V-FITC)
This protocol is based on methods used to demonstrate that this compound induces apoptosis in cancer cells.[5][6]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 4 x 10^5 cells/well for LNCaP). Incubate overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 10, 20, 30 µM) for 24 hours. Include a vehicle-treated control.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis
This protocol is for assessing changes in protein expression (e.g., ERβ, AR, PR, or pathway-related proteins) following this compound treatment.[3][6][8]
Materials:
-
6-well plates or larger culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Seed and treat cells with this compound for the desired time (e.g., 6 or 24 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer on ice.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C or for 2 hours at room temperature, according to the manufacturer's recommendation.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Apply ECL reagent and visualize the protein bands using an imaging system.
-
Re-probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
Signaling Pathway Diagram
This compound primarily targets the cholesterol biosynthesis pathway. Its inhibition of OSC leads to a depletion of downstream products like cholesterol, which can impact cell membrane integrity and signaling. Furthermore, cholesterol depletion and other off-target effects can influence crucial cancer-related signaling pathways like PI3K/Akt and MAPK/ERK.[1][3][15]
Mechanism of action of this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. oatext.com [oatext.com]
- 3. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol biosynthesis inhibitor this compound reduces progesterone receptor expression and inhibits progestin-dependent stem cell-like cell growth in hormone-dependent human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of de novo cholesterol synthesis enzymes in cancer [jcancer.org]
Ro 48-8071 Combination Therapy: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ro 48-8071 in combination with other drugs in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway. By inhibiting OSC, this compound blocks the conversion of 2,3-monoepoxysqualene to lanosterol, thereby reducing the synthesis of cholesterol.[1]
Q2: Are there any known off-target effects of this compound?
A2: Yes, in some cancer cell lines, this compound has been observed to have off-target effects, such as modulating the expression of estrogen receptors (ER). Specifically, it has been shown to decrease the expression of ERα while increasing the expression of the anti-proliferative ERβ.[2][3] This can be a critical consideration in hormone-sensitive cancer studies.
Q3: Can this compound be safely combined with other anti-cancer agents?
A3: Preclinical studies suggest that this compound can be combined with other agents to enhance anti-cancer activity. For instance, it has shown synergistic or additive effects with the ERβ agonist liquiritigenin and with tamoxifen in breast cancer models, with no reported in vivo toxicity in these specific studies.[4][5] However, each new combination should be carefully evaluated for potential unforeseen interactions.
Q4: Does this compound have an effect on drug-metabolizing enzymes?
A4: Yes, this compound has been shown to induce the expression of cytochrome P450 3A (CYP3A) in primary rat hepatocytes.[6] This is a significant consideration as CYP3A enzymes are responsible for the metabolism of a wide range of therapeutic drugs.
Q5: What is the mechanism of CYP3A induction by this compound?
A5: The induction of CYP3A by this compound is mediated by the activation of the Pregnane X Receptor (PXR).[6][7] The inhibition of oxidosqualene cyclase by this compound leads to the accumulation of squalene metabolites, such as squalene 2,3-oxide and squalene 2,3:22,23-dioxide. These accumulated metabolites act as endogenous ligands that activate PXR, which in turn upregulates the expression of CYP3A genes.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly low efficacy of a co-administered drug. | This compound-mediated induction of CYP3A enzymes may be increasing the metabolism and clearance of the co-administered drug. | 1. Verify if the co-administered drug is a known substrate of CYP3A enzymes.2. Consider reducing the concentration of this compound to below the threshold for significant CYP3A induction (e.g., <30 µM in rat hepatocytes) if experimentally feasible.[6]3. If possible, switch to a co-administered drug that is not metabolized by CYP3A.4. Include control experiments to measure the metabolic rate of the co-administered drug in the presence and absence of this compound. |
| Increased cytotoxicity or unexpected cell death in combination experiments. | The co-administered drug may have a narrow therapeutic window, and altered metabolism due to this compound could be leading to toxic levels of the drug or its metabolites. | 1. Perform a dose-response matrix of both this compound and the co-administered drug to identify synergistic toxicity.2. Lower the concentrations of both compounds in the combination.3. Assess markers of apoptosis and necrosis to understand the mechanism of cell death. |
| Variability in experimental results between batches. | Inconsistent activity of this compound or the co-administered drug. Contamination of cell cultures. | 1. Ensure consistent storage and handling of this compound and other compounds.2. Routinely test for mycoplasma and other contaminants in cell cultures.[8][9][10]3. Use a fresh aliquot of this compound for each experiment to avoid degradation. |
| Difficulty in dissolving this compound. | This compound has specific solubility properties. | According to the manufacturer's data, this compound is soluble in methyl acetate, DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). Prepare stock solutions in these solvents and then dilute to the final concentration in your experimental medium. |
Data Presentation
This compound Efficacy in Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (24h, µM) | IC50 (48h, µM) | Reference |
| DLD-1 | Colon | 11.49 ± 0.24 | 6.93 ± 0.41 | [1] |
| LOVO | Colon | 9.46 ± 0.07 | 3.30 ± 0.54 | [1] |
| H69AR | Lung | 10.84 ± 0.61 | 8.11 ± 0.36 | [1] |
| H23 | Lung | 14.19 ± 1.28 | 10.28 ± 0.30 | [1] |
| A549 | Lung | 13.51 ± 0.93 | 9.26 ± 0.45 | [1] |
| Capan-1 | Pancreas | 18.55 ± 1.62 | 13.68 ± 0.17 | [1] |
| BxPC-3 | Pancreas | 11.38 ± 0.62 | 7.11 ± 0.10 | [1] |
| BT-474 | Breast | ~6-12 (48h) | - | [2] |
| T47-D | Breast | ~6-12 (48h) | - | [2] |
| MCF-7 | Breast | ~6-12 (48h) | - | [2] |
| PC-3 | Prostate | 10 µM (significant viability reduction) | - | [11] |
| LNCaP | Prostate | 10-30 µM (induces apoptosis) | - | [11] |
This compound and CYP3A Induction
| Parameter | Value | Experimental System | Reference |
| Maximal CYP3A mRNA and protein accumulation | 3 x 10-5 M (30 µM) | Primary cultured rat hepatocytes | [6] |
| Receptor involved | Pregnane X Receptor (PXR) | Murine hepatocytes from PXR-null mice | [6] |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
-
Cell Seeding: Seed cells in 96-well plates at a density of 4,000-7,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound and/or the combination drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Fixation: Gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Protein Expression
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CYP3A, anti-ERα, anti-ERβ) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.
Caption: Pathway of this compound-mediated CYP3A induction via PXR activation.
Caption: A logical workflow for troubleshooting unexpected results in combination experiments.
References
- 1. oatext.com [oatext.com]
- 2. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo cholesterol biosynthesis: an additional therapeutic target for the treatment of postmenopausal breast cancer with excessive adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Induction of CYP3A by 2,3-oxidosqualene:lanosterol cyclase inhibitors is mediated by an endogenous squalene metabolite in primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adverse outcome pathway for pregnane X receptor-induced hypercholesterolemia | springermedizin.de [springermedizin.de]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. scientificlabs.com [scientificlabs.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results with Ro 48-8071
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 48-8071.
FAQs: Understanding this compound
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase.[1] OSC is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the cyclization of 2,3-oxidosqualene to form lanosterol, the first sterol in the pathway.[2] By inhibiting OSC, this compound blocks the synthesis of cholesterol.
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in research to:
-
Study the role of the cholesterol biosynthesis pathway in various cellular processes.
-
Investigate the effects of cholesterol depletion on cell viability, particularly in cancer research.[3][4] It has shown efficacy against various cancer cell lines, including breast, prostate, colon, lung, and pancreatic cancers.[3][4][5]
-
Explore its potential as an anti-cancer agent due to its ability to induce apoptosis (programmed cell death) in tumor cells.[4][5]
-
Serve as a tool compound to study off-target effects related to the modulation of cholesterol metabolism.[4][6]
Q3: What are the known off-target effects of this compound?
A3: While a potent OSC inhibitor, this compound has documented off-target effects, which can lead to unexpected results. These include:
-
Modulation of Steroid Hormone Receptors: In breast and prostate cancer cells, this compound has been shown to degrade Estrogen Receptor Alpha (ERα) and Androgen Receptor (AR) while increasing the expression of the anti-proliferative Estrogen Receptor Beta (ERβ).[4][5][7][8] This alteration of the ERβ/ERα ratio is considered a significant part of its anti-tumor activity.[4]
-
Inhibition of PI3-Kinase Pathway: Some studies suggest this compound can act as a PI3-Kinase inhibitor in certain cancer types.[3]
-
Inhibition of MAPK Signaling: In pancreatic cancer cells, this compound has been observed to deactivate the JNK and ERK/MAPK signaling pathways.[9]
-
Inhibition of Ebola Virus Entry: this compound has been identified as an inhibitor of Ebola virus cell entry.
-
Lanosterol Synthase (LSS) Binding by other molecules: A recent study identified lanosterol synthase (LSS), another name for OSC, as an off-target for the PARP inhibitor niraparib, which induced similar pathway activations as this compound.[10]
Troubleshooting Unexpected Results
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Lower-than-Expected Efficacy or No Effect on Cholesterol Synthesis
Q: My experiment shows that this compound is not inhibiting cholesterol synthesis or reducing cell viability at expected concentrations. What could be the cause?
A: Several factors can contribute to low efficacy. Follow this troubleshooting workflow:
-
Verify Compound Integrity: Ensure the purity of your this compound stock is high (>98%).[1] Confirm that it is fully dissolved in a compatible solvent (e.g., DMSO, Ethanol) before diluting in culture medium, as precipitated compound is inactive.[11][12] Avoid multiple freeze-thaw cycles which can degrade the compound.[12]
-
Confirm Concentration and Dose-Response: this compound has a very potent IC50 in the nanomolar (nM) range for the isolated OSC enzyme (1.5-6.5 nM) but typically requires micromolar (µM) concentrations to achieve effects on cell viability in short-term (24-72h) assays (IC50 range: 3.3 to 15 µM).[11][3][4][13] Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Review Experimental Protocol:
-
Incubation Time: For cell viability assays, effects are typically observed after 24-72 hours.[3][4] Longer-term assays (e.g., 7 days) may show effects at lower (nM) concentrations.[4]
-
Cell Conditions: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density, as this can impact drug sensitivity.[12]
-
-
Cell Line-Specific Factors: Different cancer cell lines exhibit varying sensitivity to this compound.[3] Some cells may have intrinsic resistance mechanisms, such as overexpression of efflux pumps that remove the inhibitor from the cell.[12]
Issue 2: High Cell Toxicity in Control or Non-Target Cells
Q: I'm observing significant cell death in my negative control group or in cell lines that should be unaffected. Why is this happening?
A: Unexpected toxicity can arise from several sources:
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Always run a vehicle-only control (culture medium + solvent) to ensure the observed toxicity is not due to the solvent. Most cell lines tolerate DMSO concentrations up to 0.5%.
-
Compound Degradation: An impure or degraded compound could contain toxic byproducts.
-
Off-Target Effects: While this compound has been shown to have minimal effects on normal mammary and prostate cells at therapeutic concentrations, high concentrations could lead to off-target toxicity.[4][5] Inhibition of OSC can lead to the accumulation of upstream metabolites, which may have unforeseen effects.
Issue 3: Results Are Inconsistent Between Experiments
Q: I am getting significant variability in my results from one experiment to the next. What are the likely sources?
A: Inconsistent results often point to subtle variations in experimental setup.
-
Reagent Preparation: Always prepare fresh dilutions of this compound from a stock solution for each experiment.[12] Use the same batch of cell culture medium and serum if possible.
-
Cell State: Use cells from a similar passage number for all replicates. Ensure cells are healthy and at a consistent confluency at the time of treatment.
-
Assay Execution: Standardize incubation times precisely. Ensure equipment, like plate readers, is calibrated. Pay close attention to pipetting accuracy, especially when preparing serial dilutions.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target (isolated enzyme vs. whole cells) and the specific cell line.
| Target System | IC50 Value | Reference |
| Enzyme Inhibition | ||
| Oxidosqualene Cyclase (Human Liver) | ~6.5 nM | [11][1] |
| Oxidosqualene Cyclase (HepG2 cells) | ~1.5 nM | [11][13] |
| Cell Viability (48h) | ||
| Colon Cancer (DLD-1) | 3.30 µM | [3] |
| Colon Cancer (LoVo) | 4.34 µM | [3] |
| Lung Cancer (H69AR) | 13.68 µM | [3] |
| Lung Cancer (NCI-H23) | 12.30 µM | [3] |
| Pancreatic Cancer (Capan-1) | 10.30 µM | [3] |
| Breast Cancer (BT-474, MCF-7) | ~6-12 µM | [4] |
| Prostate Cancer (LNCaP, PC-3) | ~10 µM | [5] |
Experimental Protocols
Protocol 1: Cell Viability (Sulforhodamine B - SRB Assay)
This protocol is adapted from methodologies used in studies assessing this compound's effect on cancer cell lines.[3][5]
-
Cell Seeding: Seed cells (e.g., 3,000-10,000 cells/well, dependent on cell line) in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Use at least six wells for each concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10 minutes.
-
Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Quantification: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.
Protocol 2: Cellular Cholesterol Measurement (Fluorometric Assay)
This is a general protocol for measuring changes in cellular cholesterol, a direct downstream effect of this compound treatment. Commercial kits are widely available for this purpose.[14][15][16]
-
Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with this compound for the desired time (e.g., 48-72 hours) to allow for cholesterol turnover. Include a positive control (e.g., another cholesterol transport inhibitor like U-18666A) and a vehicle control.[15]
-
Fixation: Remove the treatment medium and wash the cells with a wash buffer. Add a fixative solution and incubate as recommended by the kit manufacturer (typically 30-60 minutes).[15]
-
Staining with Filipin III: Wash the fixed cells. Add a staining solution containing Filipin III, a fluorescent dye that binds to cholesterol. Incubate in the dark for 30-60 minutes.[15]
-
Washing: Wash the cells multiple times to remove excess Filipin III.[15]
-
Analysis: Measure the fluorescence using a fluorescence microplate reader or visualize using a fluorescence microscope. The excitation is typically 340-380 nm and emission is 385-470 nm.[15] The fluorescence intensity is proportional to the cellular cholesterol content.
Signaling Pathway Visualization
Cholesterol Biosynthesis Pathway
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound.
References
- 1. This compound, 2,3-oxidosqualene cyclase (OSC) inhibitor (CAS 161582-11-2) | Abcam [abcam.com]
- 2. proteopedia.org [proteopedia.org]
- 3. oatext.com [oatext.com]
- 4. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. fortunejournals.com [fortunejournals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. assaygenie.com [assaygenie.com]
- 15. content.abcam.com [content.abcam.com]
- 16. Cholesterol/Cholesterol Ester-Glo™ Assay | Cholesterol Assay | Cholesterol Ester [promega.com]
Validation & Comparative
A Comparative Analysis of Ro 48-8071 and Other Oxidosqualene Cyclase (OSC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Ro 48-8071 with other inhibitors of oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to assist researchers in evaluating these compounds for therapeutic development.
Introduction to Oxidosqualene Cyclase Inhibition
Oxidosqualene cyclase (OSC), also known as lanosterol synthase, catalyzes the cyclization of 2,3-oxidosqualene to lanosterol, a critical step in the biosynthesis of cholesterol and other sterols. Inhibition of OSC is a promising therapeutic strategy for a variety of conditions, including hypercholesterolemia, cancer, and certain infectious diseases. By blocking this enzyme, OSC inhibitors can deplete cellular cholesterol levels and induce downstream signaling effects that can impede disease progression.
This compound has emerged as a potent and widely studied OSC inhibitor. This guide compares its efficacy against other known OSC inhibitors, providing a valuable resource for researchers in the field.
Quantitative Comparison of OSC Inhibitor Efficacy
The inhibitory potency of this compound and other OSC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or effective dose (ED50). The following table summarizes available data from various studies. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target/Assay | Cell Line/System | IC50 / ED50 | Reference(s) |
| This compound | Oxidosqualene Cyclase (OSC) | Mammalian | ~6.5 nM | [1] |
| Cholesterol Synthesis | HepG2 cells | ~1.5 nM | ||
| Cell Viability (48h) | BT-474 (Breast Cancer) | ~10 µM | [2] | |
| Cell Viability (48h) | OVCAR-3 (Ovarian Cancer) | 11.3 ± 0.3 µM | [3] | |
| Cell Viability (48h) | SK-OV-3 (Ovarian Cancer) | 12.7 ± 0.5 µM | [3] | |
| BIBB 515 | Cholesterol Biosynthesis | HepG2 cells | ED50 = 4.11 nM | [4] |
| Oxidosqualene Cyclase (OSC) | HepG2 cell homogenates | ED50 = 8.69 nM | [4] | |
| OSC in vivo | Rats | ED50 = 0.2-0.5 mg/kg | [5] | |
| OSC in vivo | Mice | ED50 = 0.36-33.3 mg/kg | [5] | |
| U18666A | LDL-stimulated Cholesterol Esterification | SK-N-SH (Neuroblastoma) | IC50 < 0.2 µg/mL | [6] |
| Basal Cholesterol Movement | Cultured CHO cells | IC50 = 0.6 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of OSC inhibitors.
Sulforhodamine B (SRB) Cell Viability Assay
This colorimetric assay is widely used to determine cytotoxicity and cell growth inhibition.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
Test compounds (e.g., this compound)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the OSC inhibitor (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Oxidosqualene Cyclase (OSC) Enzymatic Assay (TLC-based)
This assay directly measures the enzymatic activity of OSC by monitoring the conversion of a substrate to its product. While traditionally performed with radiolabeled substrates, this protocol describes a non-radioactive thin-layer chromatography (TLC) based method.
Materials:
-
Microsomal fraction containing OSC (e.g., from rat liver or engineered cells)
-
2,3-Oxidosqualene (substrate)
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Organic solvents for extraction (e.g., chloroform:methanol mixture)
-
TLC plates (silica gel)
-
Developing solvent system (e.g., hexane:ethyl acetate mixture)
-
Iodine vapor or other suitable staining agent for visualization
-
Lanosterol standard
Procedure:
-
Microsome Preparation: Prepare a microsomal fraction from a suitable source (e.g., rat liver) by differential centrifugation. Determine the protein concentration of the microsomal preparation.
-
Reaction Setup: In a microcentrifuge tube, pre-incubate the microsomal preparation (containing a defined amount of protein) with the test inhibitor at various concentrations or a vehicle control in the assay buffer for 15-30 minutes at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding the substrate, 2,3-oxidosqualene, to the mixture. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex vigorously to extract the lipids. Centrifuge to separate the phases.
-
TLC Analysis: Carefully spot the organic (lower) phase onto a silica gel TLC plate, alongside a lanosterol standard.
-
Chromatography: Develop the TLC plate in a chamber containing the appropriate developing solvent system.
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and allow it to dry. Visualize the spots by exposing the plate to iodine vapor. The product, lanosterol, should co-migrate with the standard.
-
Quantification: Quantify the intensity of the lanosterol spot using densitometry software.
-
Data Analysis: Calculate the percentage of OSC inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the study of OSC inhibitors.
References
- 1. This compound, 2,3-oxidosqualene cyclase (OSC) inhibitor (CAS 161582-11-2) | Abcam [abcam.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of a novel 2,3-oxidosqualene cyclase inhibitor on cholesterol biosynthesis and lipid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. U18666A inhibits intracellular cholesterol transport and neurotransmitter release in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Anti-Angiogenic Effects of Ro 48-8071 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-angiogenic effects of Ro 48-8071 with other established anti-angiogenic agents. The information is compiled from various preclinical studies to offer a detailed overview of their efficacy, mechanisms of action, and the experimental protocols used for their validation.
Comparative Analysis of In Vivo Anti-Angiogenic Efficacy
The following table summarizes the quantitative data from various in vivo studies on this compound and its alternatives. It is crucial to note that these data are not from head-to-head comparative studies, and therefore, direct comparisons should be made with caution due to variations in experimental models, tumor cell lines, and dosing regimens.
| Compound | In Vivo Model | Cell Line | Dosage | Effect on Angiogenesis | Key Findings |
| This compound | BT-20 TNBC Xenograft | BT-20 (Triple-Negative Breast Cancer) | 5 and 10 mg/kg | - 50% and 70% reduction in CD-31 (blood vessel marker) levels, respectively.- 80% reduction in VEGF levels for both doses. | Significantly suppressed tumor growth and induced apoptosis.[1][2][3][4] |
| PC-3 Xenograft | PC-3 (Prostate Cancer) | 5 and 20 mg/kg | Not explicitly quantified, but reduced tumor growth was associated with anti-angiogenic effects. | Significantly reduced in vivo tumor growth, with complete tumor eradication in some cases at the higher dose.[5] | |
| SK-OV-3 Xenograft | SK-OV-3 (Ovarian Cancer) | 20 and 40 mg/kg | Not explicitly quantified, but tumor suppression was linked to anti-angiogenic properties. | Significantly suppressed the growth of tumor xenografts.[6][7] | |
| TNP-470 | Human Hepatocellular Carcinoma Xenograft | LCI-D20 | 30 mg/kg | Significant reduction in microvessel density. | Strong antitumor and anti-metastatic effects.[8] |
| Human Choriocarcinoma Xenograft | GCH-1(m), NUC-1 | 10 and 30 mg/kg | Significantly reduced capillary growth in the primary tumor. | Inhibited tumor growth and strongly inhibited lung metastasis.[9] | |
| Corneal Micropocket Assay | - | Not specified | Potent inhibition of angiogenesis. | p21CIP/WAF deficiency abrogates the inhibitory activity of TNP-470 on corneal angiogenesis.[10] | |
| Endostatin | Murine Hemangioendothelioma | EOMA | Not specified | Potent inhibition of angiogenesis. | Regressed primary tumors to dormant microscopic lesions.[11] |
| Rat Aortic Ring Assay | - | 16-500 µg/ml | Dose-dependent inhibition of microvessel outgrowth. | Demonstrates species-specific activity.[12] | |
| Ovarian Cancer Xenograft | Not specified | Not specified | Decreased number of blood vessels in residual tumors. | Inhibited tumor growth, with a synergistic effect when combined with angiostatin.[13] | |
| Angiostatin | Ovarian Cancer Xenograft | Not specified | Not specified | Decreased number of blood vessels in residual tumors. | Inhibited tumor growth, and was more effective than endostatin in this model.[13] |
| Matrigel Plug Assay | - | 2.5 µg/ml | Inhibited angiogenesis induced by VEGF-TNFα or Kaposi's Sarcoma cell supernatants. | Anti-angiogenic effect is dependent on IL-12.[14] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the replication and validation of these findings.
Tumor Xenograft Model
This model is widely used to assess the anti-tumor and anti-angiogenic efficacy of compounds in an in vivo setting.
-
Cell Culture: Human tumor cells (e.g., BT-20, PC-3, SK-OV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.
-
Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of tumor cells (e.g., 5 x 10^6 cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers. The volume is often calculated using the formula: (width)^2 x length / 2.
-
Treatment: Once tumors reach a predetermined volume (e.g., 80-100 mm³), animals are randomized into control and treatment groups. The test compound (e.g., this compound) is administered at specified doses and schedules (e.g., daily intravenous injections).
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for angiogenesis markers (e.g., CD-31, VEGF) and apoptosis markers (e.g., TUNEL).
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis and anti-angiogenesis.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C with appropriate humidity.
-
Windowing: On embryonic day 3-4, a small window is created in the eggshell to expose the CAM.
-
Sample Application: A sterile filter paper disc or a carrier substance containing the test compound is placed on the CAM.
-
Incubation: The eggs are resealed and incubated for a further 48-72 hours.
-
Analysis: The CAM is then excised, and the angiogenic response is quantified by counting the number of blood vessel branches converging towards the implant or by measuring the area of neovascularization.
Visualizing Molecular Pathways and Experimental Processes
To better understand the mechanisms and workflows, the following diagrams are provided.
Caption: Experimental workflow for in vivo validation.
Caption: this compound anti-angiogenic signaling.
Conclusion
This compound demonstrates significant anti-angiogenic effects in various in vivo cancer models, primarily through the inhibition of the cholesterol biosynthesis enzyme oxidosqualene cyclase, which in turn affects the PI3K/Akt signaling pathway. This leads to a reduction in key angiogenic factors like VEGF and a decrease in tumor vascularity. While direct comparative efficacy against other established anti-angiogenic agents like TNP-470, Endostatin, and Angiostatin has not been extensively studied in head-to-head trials, the available data suggests that this compound is a potent inhibitor of angiogenesis with a distinct mechanism of action. Further research involving direct comparative studies is warranted to definitively position this compound within the landscape of anti-angiogenic therapies.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. fortuneonline.org [fortuneonline.org]
- 4. academic.oup.com [academic.oup.com]
- 5. dovepress.com [dovepress.com]
- 6. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Inhibitory effect of the angiogenesis inhibitor TNP-470 on tumor growth and metastasis in nude mice bearing human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of angiogenesis inhibitor TNP-470 on tumor growth and metastasis of human cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endostatin: an endogenous inhibitor of angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endostatin inhibits microvessel formation in the ex vivo rat aortic ring angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergy between angiostatin and endostatin: inhibition of ovarian cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Angiostatin anti-angiogenesis requires IL-12: The innate immune system as a key target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ro 48-8071 and Simvastatin on HMG-CoA Reductase Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the 2,3-oxidosqualene cyclase (OSC) inhibitor, Ro 48-8071, and the HMG-CoA reductase (HMGCR) inhibitor, simvastatin, on the expression of HMG-CoA reductase. This analysis is supported by experimental data from peer-reviewed studies to inform research and development in cholesterol-lowering and anti-cancer therapies.
Introduction
Simvastatin is a widely prescribed statin that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn triggers a feedback mechanism that increases the expression of both HMG-CoA reductase and the low-density lipoprotein (LDL) receptor.[1][3] In contrast, this compound is an inhibitor of 2,3-oxidosqualene cyclase (OSC), an enzyme that acts downstream of HMG-CoA reductase.[1][4][5][6] This difference in the mechanism of action results in a divergent effect on the expression of HMG-CoA reductase.
Core Findings
A key study directly comparing the two compounds found that while simvastatin dramatically stimulated the expression of hepatic HMG-CoA reductase, this compound did not cause an overexpression of the enzyme.[5] This suggests that this compound may offer a therapeutic advantage by avoiding the compensatory upregulation of HMG-CoA reductase seen with statins.
Data Presentation
The following table summarizes the quantitative and qualitative effects of this compound and simvastatin on HMG-CoA reductase expression based on available literature.
| Parameter | This compound | Simvastatin | References |
| Target Enzyme | 2,3-Oxidosqualene Cyclase (OSC) | HMG-CoA Reductase (HMGCR) | [1][4][5] |
| Effect on HMGCR Protein Expression | Does not trigger overexpression; may downregulate. | Dramatically increases expression (up to ~12-fold in some cell lines). | [5][7] |
| Effect on HMGCR mRNA Expression | Does not trigger overexpression; may downregulate. | Increases expression (up to ~3.6-fold in some cell lines). | [5][7] |
| Mechanism of HMGCR Regulation | Does not activate the SREBP-2 feedback loop. May generate epoxysterols that repress HMGCR expression. | Activates the SREBP-2 feedback loop due to reduced intracellular cholesterol. | [3][5][8] |
Signaling Pathways
The differential effects of this compound and simvastatin on HMG-CoA reductase expression are rooted in their distinct interactions with the sterol regulatory element-binding protein 2 (SREBP-2) signaling pathway.
Simvastatin's Effect on the SREBP-2 Pathway
Simvastatin directly inhibits HMG-CoA reductase, leading to a depletion of intracellular cholesterol. This cholesterol deficit is sensed by the SREBP cleavage-activating protein (SCAP), which then escorts SREBP-2 from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, SREBP-2 is proteolytically cleaved, and its active N-terminal domain translocates to the nucleus. There, it binds to sterol regulatory elements (SREs) in the promoter regions of genes involved in cholesterol synthesis and uptake, including HMGCR and the LDL receptor, leading to their increased transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Sustained and Selective Suppression of Intestinal Cholesterol Synthesis by this compound, an Inhibitor of 2,3-Oxidosqualene:Lanosterol Cyclase, in the BALB/c Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Cholesterol Synthesis in HepG2 Cells by GINST-Decreasing HMG-CoA Reductase Expression Via AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-validation of Ro 48-8071's anticancer effects in different studies
An in-depth review of the experimental evidence supporting the anticancer effects of the oxidosqualene cyclase inhibitor, Ro 48-8071, across various cancer models.
This compound, a potent inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC) in the cholesterol biosynthesis pathway, has emerged as a promising multi-functional anticancer agent.[1][2] Extensive preclinical research demonstrates its ability to suppress the growth of a wide range of cancer cell lines, including those resistant to standard therapies.[1] This guide provides a comprehensive cross-validation of this compound's anticancer effects by comparing quantitative data from multiple studies, detailing the experimental protocols used, and visualizing the key molecular pathways involved.
Quantitative Assessment of Anticancer Activity
The efficacy of this compound has been demonstrated across a variety of cancer types, including breast, prostate, ovarian, colon, pancreatic, and lung cancers.[1][3][4][5] The compound has been shown to inhibit cancer cell viability, induce programmed cell death (apoptosis), and arrest tumor growth in animal models.[3][5][6]
In Vitro Cell Viability
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The tables below summarize the IC50 values of this compound in various cancer cell lines after short-term (24-48 hours) and long-term (5-7 days) exposure.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (48-hour treatment)
| Cancer Type | Cell Line | IC50 (µM) |
| Colon | DLD-1 | 6.93 ± 0.41 |
| LOVO | 3.30 ± 0.54 | |
| Lung | H69AR | 8.11 ± 0.36 |
| H23 | 10.28 ± 0.30 | |
| A549 | 9.26 ± 0.45 | |
| Pancreas | Capan-1 | 13.68 ± 0.17 |
| BxPC-3 | 7.11 ± 0.10 | |
| Breast | BT-474 | 6 - 12 |
| MCF-7 | 6 - 12 | |
| MDA-MB-231 | ~10 | |
| BT-20 | ~10 | |
| Prostate | LNCaP | ~10 |
| PC-3 | ~10 | |
| DU145 | ~10 |
Data sourced from multiple studies.[1][3][7]
Notably, lower nanomolar concentrations of this compound were also found to significantly suppress tumor cell viability in longer-term assays (5-7 days), suggesting a sustained therapeutic effect at lower doses.[1][3] Importantly, studies have shown that this compound does not affect the viability of normal, non-cancerous cells, indicating a degree of cancer cell specificity.[2][3][5]
In Vivo Tumor Growth Inhibition
The anticancer effects of this compound have been validated in animal models, demonstrating its potential for clinical translation.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage | Outcome |
| Breast | BT-474 | Nude Mice | 5 or 20 mg/kg/day | Significantly reduced tumor growth with no apparent toxicity.[3][8] |
| Prostate | PC-3 | Nude Mice | Not specified | Arrested growth of castration-resistant prostate cancer cell xenografts.[5] |
| Ovarian | Not specified | Nude Mice | 20-40 mg/kg/day (intraperitoneally) for 27 days | Significantly suppressed tumor growth with no toxicity.[4] |
| Triple-Negative Breast Cancer | BT-20 | Nude Mice | Not specified | Prevented tumor growth.[6] |
| Pancreatic | PANC-1 | Nude Mice | Not specified | Markedly inhibited subcutaneous tumor growth.[9][10] |
Mechanism of Action: A Multi-pronged Attack on Cancer
This compound exerts its anticancer effects through several interconnected mechanisms, primarily stemming from its inhibition of cholesterol biosynthesis. This leads to the induction of apoptosis, cell cycle arrest, and suppression of angiogenesis.
Induction of Apoptosis
A consistent finding across numerous studies is the ability of this compound to induce apoptosis in cancer cells.[3][5][6][7] This programmed cell death is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis has been observed in breast, prostate, and triple-negative breast cancer cells following treatment with this compound.[3][5][6] In vivo studies have confirmed these findings, with increased TUNEL expression (a marker of apoptosis) in tumor tissues from this compound-treated mice.[6][7]
Cell Cycle Arrest
This compound has been shown to cause cell cycle arrest, primarily at the G1 phase, preventing cancer cells from replicating.[9] This effect is mediated by the regulation of key cell cycle proteins, including the upregulation of the CDK inhibitor p27 and the downregulation of cyclin B1 and cyclin E.[9][10]
Modulation of Key Signaling Pathways
The anticancer activity of this compound is also linked to its ability to modulate critical signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt Pathway: Inhibition of oxidosqualene cyclase by this compound has been shown to specifically interfere with the PI3K signaling pathway, which is crucial for cell survival and proliferation.[2]
-
MAPK Pathway (ERK and JNK): this compound has been found to inactivate the JNK and ERK/MAPK signaling pathways by reducing the phosphorylation of JNK and ERK.[9] These pathways are involved in cell proliferation, apoptosis, and motility.[9]
-
Hormone Receptor Signaling: this compound has demonstrated the ability to modulate hormone receptor signaling, which is a key driver in certain cancers. In breast cancer cells, it degrades the pro-proliferative estrogen receptor alpha (ERα) while inducing the anti-proliferative estrogen receptor beta (ERβ).[3] Similarly, in prostate cancer cells, it lowers the levels of the androgen receptor (AR) while increasing ERβ expression.[5]
Anti-Angiogenic Effects
This compound also exhibits anti-angiogenic properties, restricting the formation of new blood vessels that tumors need to grow and metastasize.[1][7] In vivo studies have shown that this compound reduces the levels of key angiogenic markers such as VEGF and CD-31 in tumor tissues.[6][7]
Visualizing the Mechanisms
To better understand the complex interplay of these mechanisms, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Inhibition of Oxidosqualene Cyclase by this compound.
Caption: Multi-pronged anticancer mechanisms of this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of this compound's anticancer effects.
Cell Viability Assay (Sulforhodamine B - SRB)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 4x10³ to 7x10³ cells/well) and allowed to attach overnight.[5]
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for a specified period, typically 24 to 48 hours for short-term assays or up to 7 days for long-term assays, with the medium and drug being replenished every other day in longer-term studies.[3][4]
-
Fixation: After incubation, cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Measurement: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm). Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Assay (Flow Cytometry - FACS)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound or vehicle for a specified time (e.g., 24 hours).[6]
-
Cell Harvesting: Both floating and attached cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Analysis: The stained cells are analyzed by flow cytometry, typically acquiring data for 10,000 cells per sample.[6] The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified.
In Vivo Xenograft Studies
-
Cell Implantation: A specific number of cancer cells (e.g., BT-474, PC-3) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[3][5]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[3][4]
-
Treatment: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The treatment group receives daily administration of this compound (e.g., via intraperitoneal injection or oral gavage) at a specified dose.[4] The control group receives the vehicle.
-
Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula (length x width²)/2. Animal body weight is also monitored as an indicator of toxicity.[3]
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., TUNEL) and angiogenesis (e.g., VEGF, CD-31).[6][7]
Conclusion
The collective evidence from multiple independent studies strongly supports the potent and broad-spectrum anticancer effects of this compound. Its ability to induce apoptosis, arrest the cell cycle, and inhibit key pro-survival signaling pathways, all while showing minimal toxicity to normal cells, positions it as a highly promising therapeutic candidate. The consistent findings across different cancer types and experimental models underscore the robustness of its anticancer activity. Further investigation, including clinical trials, is warranted to fully explore the therapeutic potential of this compound in the treatment of various human cancers.[1]
References
- 1. oatext.com [oatext.com]
- 2. Role of de novo cholesterol synthesis enzymes in cancer [jcancer.org]
- 3. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Ro 48-8071 Versus Other PI3-Kinase Inhibitors: A Comparative Guide for Cancer Therapy
A detailed analysis of Ro 48-8071's unique mechanism of action in comparison to traditional PI3-Kinase inhibitors, supported by experimental data and protocols for researchers in oncology and drug development.
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical mediator of cell growth, proliferation, survival, and metabolism, and its frequent dysregulation is a hallmark of many human cancers. This has led to the development of numerous inhibitors targeting this pathway, which can be broadly categorized into pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors.[1][2] A distinct compound, this compound, primarily known as a cholesterol biosynthesis inhibitor, has also demonstrated potent anti-cancer properties, in part through its modulation of the PI3K pathway.[3][4] This guide provides a comprehensive comparison of this compound with other well-established PI3K inhibitors in the context of cancer therapy.
Mechanism of Action: An Indirect Approach to PI3K Pathway Inhibition
Traditional PI3K inhibitors, such as the pan-PI3K inhibitor Pictilisib and the isoform-selective inhibitor Alpelisib, directly bind to the ATP-binding pocket of the PI3K enzyme, thereby inhibiting its kinase activity.[5][6] This directly blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that activates downstream signaling components like AKT and mTOR.[7]
In contrast, this compound inhibits the PI3K pathway through an indirect mechanism. Its primary target is 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway.[8][9] By inhibiting OSC, this compound disrupts cholesterol production, which can have profound effects on the integrity and function of the cell membrane. This disruption is thought to interfere with the proper localization and function of signaling proteins, including components of the PI3K pathway, leading to its downstream inhibition.[4] Some studies suggest that the anti-cancer effects of this compound are also linked to the degradation of key hormone receptors like the estrogen receptor alpha (ERα) and the induction of the anti-proliferative ERβ.[9]
Comparative Efficacy: In Vitro and In Vivo Data
In Vitro Cell Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other representative PI3K inhibitors against various cancer cell lines. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Assay Duration | Reference |
| This compound | Breast Cancer | BT-474 | ~6-15 | 24-48h | [9] |
| Prostate Cancer | PC-3 | ~10 | 48h | [10] | |
| Ovarian Cancer | SK-OV-3 | 12.7 ± 0.5 | 48h | [11] | |
| Colon, Pancreas, Lung Cancers | Various | 3.3 - 13.68 | 48h | [12] | |
| Alpelisib (BYL719) | Breast Cancer | MCF7 (PIK3CA mutant) | 0.046 | Not Specified | [13] |
| Pictilisib (GDC-0941) | Glioblastoma | U87MG | 0.003 | Not Specified | [5] |
| Idelalisib (CAL-101) | B-cell Lymphoma | Daudi | ~1.3 (initial) | Not Specified | [14] |
Note: The IC50 values are representative and may vary depending on the specific assay conditions.
The data indicates that while this compound demonstrates potent anti-cancer activity in the low micromolar range across a variety of cancer cell lines, direct PI3K inhibitors like Alpelisib and Pictilisib often exhibit higher potency with IC50 values in the nanomolar range, particularly in cell lines with specific PI3K pathway mutations.[5][13]
In Vivo Xenograft Studies
Preclinical evaluation in animal models is a crucial step in assessing the anti-tumor efficacy of a compound. The following table summarizes the findings from in vivo xenograft studies for this compound and other PI3K inhibitors.
| Inhibitor | Cancer Type | Xenograft Model | Dosing Schedule | Outcome | Reference |
| This compound | Breast Cancer | BT-474 | Not Specified | Prevented tumor growth | [9] |
| Prostate Cancer | PC-3 | 5 or 20 mg/kg | Significantly reduced tumor growth | [10] | |
| Ovarian Cancer | SK-OV-3 | 20 or 40 mg/kg/day | Significantly suppressed tumor growth | [13] | |
| Alpelisib (BYL719) | Breast Cancer | KPL-4 (PIK3CA mutant) | 50 mg/kg/day | Tumor regression | [7] |
| Pictilisib (GDC-0941) | Ovarian Cancer | IGROV1 | Not Specified | Solid efficacy | [5] |
| Idelalisib | Mantle Cell Lymphoma | Maver-1 | 50 mg/kg | Reduced tumor volume | [15] |
This compound has shown significant in vivo efficacy in suppressing tumor growth in various xenograft models with no apparent toxicity at the administered doses.[9][10] This favorable safety profile is a noteworthy characteristic of this compound.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are outlines of key experimental protocols commonly used in the evaluation of PI3K inhibitors.
In Vitro PI3K Enzyme Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PI3K isoforms.
-
Reagents and Materials: Recombinant human PI3K isoforms, lipid substrate (e.g., PIP2), ATP, and the test compound.
-
Assay Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to the inhibition of the kinase.
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
Incubate the recombinant PI3K enzyme, lipid substrate, and ATP with different concentrations of the test compound in a multi-well plate.
-
After a defined incubation period, add a detection reagent that converts ADP to a detectable signal (e.g., luminescence or fluorescence).
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.[16]
-
Cell Viability Assays (MTT and Sulforhodamine B)
These colorimetric assays are used to assess the effect of a compound on cell proliferation and viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[5][17]
-
-
Sulforhodamine B (SRB) Assay:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes.
-
Wash away the unbound dye with 1% acetic acid and air dry.
-
Dissolve the protein-bound dye with a 10 mM Tris base solution.
-
Measure the absorbance at a wavelength of 510-565 nm. The absorbance is proportional to the total cellular protein mass.[18][19]
-
Western Blot Analysis of PI3K Pathway Activation
Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K pathway, providing a measure of pathway activation or inhibition.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the inhibitor for the desired time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a target protein (e.g., phospho-AKT Ser473) or the total protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
In Vivo Xenograft Mouse Models
These models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.
-
Tumor Implantation:
-
Implant human cancer cells subcutaneously or orthotopically into immunodeficient mice.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a defined dosing schedule (e.g., daily oral gavage).
-
-
Efficacy Assessment:
Conclusion
This compound represents a novel approach to targeting the PI3K pathway in cancer. Its unique mechanism of action, centered on the inhibition of cholesterol biosynthesis, distinguishes it from traditional PI3K inhibitors that directly target the kinase enzyme. While direct PI3K inhibitors often exhibit greater potency in vitro, particularly in cancers with specific PI3K pathway mutations, this compound demonstrates broad anti-cancer activity across various tumor types with a favorable in vivo safety profile.
For researchers and drug development professionals, the choice between this compound and other PI3K inhibitors will depend on the specific cancer type, its genetic background, and the desired therapeutic strategy. The indirect mechanism of this compound may offer advantages in overcoming certain resistance mechanisms that can arise with direct PI3K inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these different therapeutic approaches and to identify patient populations that would most benefit from each strategy. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative analyses and advancing the development of effective cancer therapies targeting the PI3K pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fortunejournals.com [fortunejournals.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Unveiling the Role of Ro 48-8071 in Progesterone Receptor Expression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ro 48-8071 and other compounds in their ability to reduce progesterone receptor (PR) expression, a key target in hormone-dependent breast cancer. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support your research and development efforts.
Comparative Analysis of Compounds Targeting Progesterone Receptor Expression
The cholesterol biosynthesis inhibitor this compound has been demonstrated to effectively reduce the protein levels of both progesterone receptor isoforms, PR-A and PR-B.[1][2] This effect is achieved through a post-transcriptional mechanism, specifically by promoting the degradation of the PR protein via the proteasomal pathway.[1][2] In contrast, other compounds such as the selective estrogen receptor downregulator (SERD) fulvestrant, and antiprogestins like mifepristone and onapristone, modulate PR signaling through different mechanisms.
Fulvestrant leads to a substantial reduction in estrogen receptor-alpha (ERα) protein levels, which in turn decreases the transcription of the progesterone receptor gene.[3] Mifepristone, a PR antagonist, has shown varied effects on PR expression, with some studies indicating a potential for short-term increases in PR levels. Onapristone, another PR antagonist, primarily functions by blocking PR activity without significantly altering its expression levels.[4][5]
Below is a quantitative comparison of the effects of these compounds on PR expression in the T47-D human breast cancer cell line, a widely used model for studying hormone-responsive breast cancer.
| Compound | Mechanism of Action on PR | Cell Line | Concentration | Treatment Duration | Effect on PR Protein Expression | Reference |
| This compound | Promotes proteasomal degradation | T47-D | 10 µM | 24 hours | Significant reduction of both PR-A and PR-B isoforms | [1] |
| Fulvestrant | Reduces ERα levels, leading to decreased PR gene transcription | T47-D | 100 nM | 7 days | Substantial reduction in PR mRNA, leading to decreased protein | [3] |
| Mifepristone | PR Antagonist | T47-D | Not specified | Not specified | Variable effects, not consistently a downregulator of PR protein | |
| Onapristone | PR Antagonist | T47-D | Not specified | Not specified | Does not significantly affect PR protein levels | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Western Blot Analysis for Progesterone Receptor Expression
This protocol outlines the procedure used to quantify the reduction of PR protein levels in T47-D cells following treatment with this compound.
-
Cell Culture and Treatment: T47-D cells are cultured in 5% dextran-coated charcoal (DCC)-treated fetal bovine serum (FBS)–DMEM/F12 medium. Cells are then treated with 10 µM this compound for 24 hours at 37°C.
-
Protein Extraction: Whole-cell extracts are prepared from the treated and control cells.
-
Protein Quantification: The total protein concentration of each extract is determined using a standard protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the progesterone receptor. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the PR bands is quantified and normalized to a loading control (e.g., β-actin) to determine the relative reduction in PR expression.
Mammosphere Formation Assay
This assay is used to assess the impact of this compound on the progestin-dependent formation of mammospheres, a characteristic of cancer stem-like cells.
-
Cell Culture: T47-D cells are cultured as described above.
-
Treatment: Cells are treated with medroxyprogesterone acetate (MPA) in the presence or absence of this compound.
-
Seeding: Cells are seeded at a low density in ultra-low attachment plates to allow for the formation of mammospheres.
-
Incubation: The plates are incubated for a period of 7-10 days to allow for sphere formation.
-
Quantification: The number and size of the mammospheres are quantified using a microscope. A significant reduction in mammosphere formation in the presence of this compound indicates an inhibitory effect on progestin-driven cancer stem-like cell activity.[2]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound in reducing progesterone receptor expression and the experimental workflow for its confirmation.
Caption: Mechanism of this compound on Progesterone Receptor Degradation.
Caption: Western Blot Workflow for PR Expression Analysis.
References
- 1. Cholesterol biosynthesis inhibitor this compound reduces progesterone receptor expression and inhibits progestin-dependent stem cell-like cell growth in hormone-dependent human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol biosynthesis inhibitor this compound reduces progesterone receptor expression and inhibits progestin-dependent stem cell-like cell growth in hormone-dependent human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fulvestrant-induced expression of ErbB3 and ErbB4 receptors sensitizes oestrogen receptor-positive breast cancer cells to heregulin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
- 5. Onapristone, a progesterone receptor antagonist, as first-line therapy in primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating In Vivo Tumor Growth Inhibition with Ro 48-8071: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor efficacy of Ro 48-8071, an inhibitor of oxidosqualene cyclase (OSC), with other cholesterol biosynthesis inhibitors. The data presented is compiled from various preclinical studies, offering a side-by-side look at their performance in relevant cancer models. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and further investigation of these findings.
Mechanism of Action: Targeting Cholesterol Biosynthesis for Cancer Therapy
Rapidly proliferating cancer cells have a high demand for cholesterol to build new cell membranes and for various signaling processes. The cholesterol biosynthesis pathway, therefore, presents a promising target for anticancer therapies. This compound acts on oxidosqualene cyclase (OSC), a key enzyme in the later stages of this pathway. By inhibiting OSC, this compound disrupts cholesterol production, leading to cancer cell apoptosis and the inhibition of angiogenesis, the formation of new blood vessels that supply tumors.[1][2] This guide will compare the in vivo effects of this compound with two other major classes of cholesterol biosynthesis inhibitors: statins (HMG-CoA reductase inhibitors) and squalene synthase inhibitors.
In Vivo Tumor Growth Inhibition: A Comparative Overview
The following tables summarize the quantitative data from various in vivo studies, showcasing the tumor growth inhibition properties of this compound and its alternatives.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| Breast Cancer | BT-474 | Nude Mice | 5 or 10 mg/kg, i.v. | Significant reduction in tumor burden compared to control.[3] | [3] |
| Triple-Negative Breast Cancer | BT-20 | Nude Mice | 5-10 mg/kg | Inhibition of tumor growth.[2] | [2] |
| Prostate Cancer (Castration-Resistant) | PC-3 | Nude Mice | 5 or 20 mg/kg | Significant suppression of tumor growth; complete eradication of 2/12 tumors at the higher dose.[4][5] | [4][5] |
| Pancreatic Cancer | PANC-1 | Nude Mice | Not specified | Marked inhibition of subcutaneous tumor growth.[6][7] | [6][7] |
| Ovarian Cancer | SK-OV-3 | Nude Mice | 20-40 mg/kg/day, i.p. | Significant suppression of xenograft growth.[8] | [8] |
Table 2: In Vivo Efficacy of Statins in Xenograft Models
| Statin | Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| Simvastatin & Fluvastatin | Melanoma | B16BL6 | C57BL/6J Mice | 10 mg/kg | Significant inhibition of spontaneous metastasis and tumor growth.[1][2] | [1][2] |
| Simvastatin | Pancreatic Cancer | BxPC-3, MIA PaCa-2, PANC-1 | Not specified | Not specified | Slower tumor growth rate and decreased tumor/body weight ratio. | |
| Atorvastatin, Rosuvastatin, Pravastatin | Breast & Prostate Cancer | MCF-7, MDA-MB-231, DU-145 | Not specified | Not specified | Lipophilic statins (Atorvastatin) were more effective at suppressing cancer cell growth.[9] | [9] |
Table 3: In Vivo Efficacy of Squalene Synthase Inhibitors
| Inhibitor | Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| Lapaquistat | Not specified in cancer models | Not applicable | Not applicable | Not applicable | Primarily studied for hypercholesterolemia; development halted due to hepatic safety concerns. | |
| Zaragozic Acid | Not specified in cancer models | Not applicable | Not applicable | Not applicable | Potent squalene synthase inhibitor with cholesterol-lowering effects in primates; limited in vivo cancer data available. | |
| General Squalene Synthase Inhibitors | Colon Cancer | HT29 | Not specified | Not specified | Combined inhibition with a squalene epoxidase inhibitor showed a greater suppressive effect on tumor growth than single inhibition. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for in vivo tumor growth inhibition studies with this compound and statins.
This compound In Vivo Xenograft Study Protocol (Prostate Cancer Model)[4][5]
-
Animal Model: 6-week-old male athymic nu/nu nude mice.
-
Cell Line and Implantation: 5 x 10^6 PC-3 castration-resistant prostate cancer cells are mixed with Matrigel and RPMI-1640 medium (1:1 v/v) and injected subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to develop, and their volume is monitored regularly.
-
Treatment Initiation: Treatment begins when tumor volumes reach approximately 100 mm³.
-
Dosing: Mice are treated with this compound at doses of 5 or 20 mg/kg. The route of administration (e.g., intravenous, intraperitoneal) and frequency should be consistent with the specific study design.
-
Control Group: A control group receives the vehicle (e.g., phosphate-buffered saline) on the same schedule.
-
Data Collection: Tumor volumes and animal weights are measured throughout the study to assess efficacy and toxicity.
-
Endpoint: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for markers of proliferation and apoptosis.
Statin In Vivo Xenograft Study Protocol (Melanoma Model)[1][2]
-
Animal Model: Female C57BL/6J mice.
-
Cell Line and Implantation: 1 x 10^6 B16BL6 melanoma cells are injected subcutaneously into the right hind footpad of the mice.
-
Treatment Initiation: Treatment begins one day after tumor cell inoculation.
-
Dosing: Mice are treated with simvastatin or fluvastatin at a dose of 10 mg/kg. The route of administration should be specified (e.g., oral gavage, intraperitoneal injection).
-
Control Group: A control group receives the vehicle (e.g., 0.1% DMSO) on the same schedule.
-
Spontaneous Metastasis Model: To assess metastasis, the primary tumor is removed after a certain period, and treatment is initiated the following day. After a set duration, lungs are harvested to quantify metastatic nodules.
-
Data Collection: Primary tumor growth is monitored, and at the endpoint, the number of lung metastases is counted.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by these inhibitors and a general experimental workflow for in vivo studies.
Caption: Cholesterol biosynthesis pathway and points of inhibition.
Caption: General workflow for in vivo xenograft studies.
References
- 1. Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Frontiers | Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy [frontiersin.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipophilic statins limit cancer cell growth and survival, via involvement of Akt signaling | PLOS One [journals.plos.org]
Unveiling the Synergistic Potential of Ro 48-8071 in Combination with Standard Chemotherapies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. Ro 48-8071, an inhibitor of oxidosqualene cyclase, a key enzyme in the cholesterol biosynthesis pathway, has emerged as a promising agent with anticancer properties. This guide provides an objective comparison of this compound's performance, particularly its synergistic effects when combined with standard chemotherapies, supported by available experimental data.
Quantitative Data Summary
While extensive quantitative data on the in vitro synergistic effects of this compound with a wide range of standard chemotherapies is limited in publicly available literature, preclinical studies have demonstrated its potential to enhance the efficacy of certain agents, most notably 5-fluorouracil (5-FU) in vivo.
In Vivo Synergistic Efficacy of this compound with 5-Fluorouracil
A pivotal study in a human colon carcinoma (HCT116) xenograft model revealed a significant enhancement of the antitumor effect of 5-FU when combined with this compound. This synergy, however, was not observed in in vitro settings, suggesting a mechanism of action directed at the tumor microenvironment rather than a direct cytotoxic enhancement on cancer cells.
Table 1: In Vivo Tumor Growth Inhibition in HCT116 Colon Carcinoma Xenografts
| Treatment Group | Mean Tumor Volume Reduction (%) | Key Findings |
| Vehicle Control | 0% | Baseline tumor growth |
| 5-Fluorouracil (30 mg/kg) | 25% | Modest tumor growth inhibition |
| This compound | 46% | Significant tumor growth inhibition as a single agent |
| This compound + 5-Fluorouracil | 71% | Enhanced tumor growth inhibition compared to single agents[1] |
Monotherapy Performance: IC50 Values of this compound
To provide a baseline for its anticancer activity, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound as a single agent across various cancer cell lines.
Table 2: IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) at 48h |
| Breast Cancer | ||
| BT-474 | 6.06 | |
| T47-D | 7.76 | |
| MCF-7 | 6.34 | |
| Ovarian Cancer | ||
| OVCAR-3 | 11.29 | |
| SK-OV-3 | 12.72 | |
| Colon Cancer | ||
| DLD-1 | 6.93 | |
| LoVo | 3.30 | |
| Lung Cancer | ||
| H69AR | 8.11 | |
| NCI-H23 | 10.28 | |
| A549 | 9.26 | |
| Pancreatic Cancer | ||
| Capan-1 | 13.68 | |
| BxPC-3 | 7.11 |
Experimental Protocols
In Vivo Xenograft Study of this compound and 5-FU Combination
This protocol is based on the methodology described in the study by Maione et al. (2015).
-
Cell Culture and Xenograft Implantation: Human colon carcinoma HCT116 cells were cultured in appropriate media. Subsequently, a suspension of cells was subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³). Mice were then randomized into four treatment groups: vehicle control, 5-FU alone (30 mg/kg), this compound alone, and the combination of this compound and 5-FU.
-
Drug Administration: this compound was administered daily, while 5-FU was administered according to a standard protocol for this agent in xenograft models.
-
Tumor Volume Measurement: Tumor dimensions were measured regularly (e.g., every 2-3 days) using calipers, and tumor volume was calculated using a standard formula (e.g., length x width² / 2).
-
Data Analysis: Tumor growth curves were plotted for each group, and the percentage of tumor growth inhibition was calculated at the end of the study. Statistical analysis was performed to determine the significance of the observed differences between the treatment groups.
In Vitro Cell Viability Assay (General Protocol)
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a range of concentrations of this compound, the standard chemotherapeutic agent, or a combination of both. For combination studies, various ratios of the two drugs are typically tested.
-
Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability was determined using a colorimetric assay such as the Sulforhodamine B (SRB) or MTS assay, which measures the total protein content or metabolic activity of the cells, respectively.
-
Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to untreated control cells. IC50 values were determined by non-linear regression analysis. For combination studies, the Combination Index (CI) is often calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects through the inhibition of oxidosqualene cyclase, leading to a disruption of cholesterol biosynthesis. This has been shown to impact key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
-
PI3K/Akt Pathway: Inhibition of oxidosqualene cyclase by this compound has been shown to specifically interfere with the PI3K/Akt signaling pathway in both tumor and endothelial cells.[2] This pathway is a critical regulator of cell growth, survival, and proliferation.
-
ERK/JNK MAPK Pathway: Studies have also indicated that this compound can inactivate the ERK and JNK MAPK signaling pathways, which are frequently overactivated in cancer and play a crucial role in cell proliferation and apoptosis.[3]
The synergistic effect observed with 5-FU in vivo is proposed to be a consequence of this compound's anti-angiogenic properties. By normalizing the tumor vasculature, this compound may enhance the delivery and penetration of 5-FU into the tumor, thereby increasing its efficacy.[1]
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of de novo cholesterol synthesis enzymes in cancer [jcancer.org]
- 3. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ro 48-8071: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Ro 48-8071 is a critical component of laboratory safety and regulatory compliance. Due to the limited specific toxicological and ecological data available for this research chemical, a cautious approach, treating the substance as potentially hazardous, is essential. This guide provides a step-by-step protocol for the safe disposal of this compound, drawing from general best practices for the management of research chemicals.
I. Understanding the Compound: this compound
This compound is an inhibitor of the enzyme 2,3-oxidosqualene cyclase, which plays a role in cholesterol biosynthesis. While it is considered non-hazardous for transport, comprehensive data on its health and environmental effects are largely unavailable. Therefore, it is imperative to handle and dispose of this compound with the assumption that it may pose risks.
II. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Safety glasses or goggles approved under appropriate government standards.
-
Hand Protection: Chemically resistant gloves. Contaminated gloves should be disposed of as hazardous waste.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of dust formation or aerosols, a suitable respirator should be worn.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
III. Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the safe disposal of small quantities of this compound in a research setting. This should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
Step 1: Waste Identification and Segregation
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed.[1] Mixing incompatible chemicals can lead to dangerous reactions.[1]
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.
Step 2: Waste Container Selection and Labeling
-
Use a sturdy, leak-proof container with a tight-fitting lid that is chemically compatible with this compound.[1]
-
The container must be clearly labeled as "Hazardous Waste".[1][2]
-
The label must include:
-
The full chemical name: "(4-bromophenyl)[2-fluoro-4-[[6-(methyl-2-propenylamino)hexyl]oxy]phenyl]-methanone" or "this compound". Avoid using abbreviations or chemical formulas.[2]
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container (accumulation start date).[1]
-
The name of the principal investigator and the laboratory location.[1]
-
A statement indicating that the hazards are not fully known.[3]
-
Step 3: Waste Accumulation and Storage
-
Keep the hazardous waste container securely closed except when adding waste.[1]
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
Utilize secondary containment, such as a plastic tub, to contain any potential leaks or spills.[1][3]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[1][4][5]
-
Provide the EHS office with all available information about the compound, including the Safety Data Sheet (SDS) if available.[3]
-
Follow their specific procedures for waste pickup and documentation.
Step 5: Decontamination of Empty Containers
-
For containers that held this compound, the first rinse should be collected and disposed of as hazardous waste.[1]
-
Subsequent rinses of containers that held highly toxic chemicals (a conservative assumption for a compound with unknown toxicity) should also be collected as hazardous waste.[1] After thorough rinsing and air-drying, the container may be disposed of as regular lab glass or plastic, in accordance with institutional policies.
IV. Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE before attempting to clean up.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[4]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
For large spills, or if you are unsure how to proceed, contact your EHS office immediately.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₇BrFNO₂ | Cayman Chemical[6] |
| Molecular Weight | 448.4 g/mol | Cayman Chemical[6] |
| CAS Number | 161582-11-2 | Cayman Chemical[6] |
| Storage Temperature | -20°C (long term), 2-8°C (short term) | BioCrick SDS[4] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml | Cayman Chemical[6] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the most accurate and up-to-date information.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. benchchem.com [benchchem.com]
- 4. biocrick.com [biocrick.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. caymanchem.com [caymanchem.com]
Personal protective equipment for handling Ro 48-8071
This guide provides crucial safety and logistical information for the handling and disposal of Ro 48-8071, a potent oxidosqualene cyclase (OSC) inhibitor.[1][2] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. While some safety data sheets (SDS) classify this compound as not hazardous, it is prudent to treat it as a potentially hazardous substance until more comprehensive toxicological data is available.[3][4]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.[4][5][6]
| PPE Category | Specification |
| Respiratory Protection | For tasks where dust or aerosols may be generated, use a full-face particle respirator type N99 (US) or type P2 (EN 143).[5] If a respirator is the sole means of protection, a full-face supplied-air respirator is recommended. Respirators and their components should be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[5] |
| Hand Protection | Handle with compatible chemical-resistant gloves (e.g., nitrile rubber).[5] Gloves must be inspected before use. Employ the proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[5] |
| Eye Protection | Use safety glasses with side-shields or chemical safety goggles.[4][6] All eye protection must be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[5][6] |
| Skin and Body Protection | Wear a lab coat or other protective clothing.[4][5] The type of body protection should be chosen based on the concentration and amount of the dangerous substance at the specific workplace.[5] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Wash hands thoroughly after handling the compound.[5][6] Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[5] Keep the substance away from ignition sources and avoid prolonged or repeated exposure.[5]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[5] The recommended long-term storage temperature is -20°C.[3][5] For short-term storage, 2-8°C is acceptable.[5]
Accidental Release Measures:
In the event of a spill, wear full personal protective equipment, including respiratory protection.[4][5] Avoid dust formation.[5] If safe to do so, prevent further leakage.[5] Pick up and arrange for disposal without creating dust by sweeping and shoveling the material into a suitable, closed container.[5]
Disposal:
Dispose of the waste material in accordance with national and local regulations.[7] Do not mix with other waste.[7] Uncleaned containers should be handled in the same manner as the product itself.[7]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water and remove all contaminated clothing and shoes.[5] A physician should be consulted.[5] |
| Eye Contact | Check for and remove any contact lenses. Flush the eyes with plenty of water, ensuring to separate the eyelids with fingers for adequate flushing.[5] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with plenty of water and seek immediate medical attention.[5] |
Experimental Protocols
Preparation of Stock Solutions:
This compound is often supplied as a solution in methyl acetate.[3] To change the solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen, followed by the immediate addition of the desired solvent.[3]
-
Organic Solvents: this compound is soluble in solvents such as ethanol, DMSO, and dimethylformamide at approximately 30 mg/mL.[3] These solvents should be purged with an inert gas.[3]
-
Aqueous Buffers: The compound is sparingly soluble in aqueous buffers.[3] To maximize solubility in aqueous buffers, the methyl acetate solution should be diluted with the aqueous buffer of choice.[3] For example, a solubility of approximately 0.25 mg/mL can be achieved in a 1:2 solution of ethanol:PBS (pH 7.2).[3] It is not recommended to store the aqueous solution for more than one day.[3]
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
